molecular formula C15H16ClNO2S B4035286 N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide CAS No. 194853-79-7

N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B4035286
CAS No.: 194853-79-7
M. Wt: 309.8 g/mol
InChI Key: DKSZWIFOWPGONV-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H16ClNO2S and its molecular weight is 309.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide is 309.0590276 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-12-5-7-15(8-6-12)20(18,19)17-10-9-13-3-2-4-14(16)11-13/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSZWIFOWPGONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387894
Record name ZINC02745639
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194853-79-7
Record name ZINC02745639
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

In Silico Modeling of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico analysis of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide. Designed for researchers in drug discovery and computational chemistry, this document outlines a robust workflow from initial compound preparation to the prediction of its biological and pharmacokinetic properties. By integrating established computational methodologies such as target prediction, molecular docking, molecular dynamics simulations, and ADMET profiling, this guide serves as a practical blueprint for characterizing novel small molecules. Each protocol is presented with a focus on scientific rationale and self-validation to ensure the generation of reliable and reproducible results.

Introduction

N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide is a small molecule belonging to the sulfonamide class, a scaffold known for its diverse pharmacological activities.[1] The integration of computational, or in silico, methods into the early stages of drug discovery has become indispensable.[2][3] These techniques offer a time- and cost-effective means to prioritize research efforts by predicting a compound's potential biological targets, binding affinity, and drug-like properties before committing to extensive laboratory synthesis and testing.[3][4]

This guide details a complete in silico workflow to hypothesize the mechanism of action and evaluate the pharmaceutical potential of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide. We will proceed through a logical pipeline, beginning with the foundational step of defining the molecule's structure and culminating in a multi-faceted analysis of its predicted behavior in a biological system.

The In Silico Analysis Workflow

A successful computational analysis relies on a structured and logical progression of experiments. The workflow described herein is designed to build upon the results of the preceding step, creating a comprehensive profile of the target compound.

In_Silico_Workflow A 1. Ligand Preparation B 2. Target Prediction A->B SMILES String D 4. Molecular Docking A->D 3D Ligand Structure C 3. Protein Preparation B->C Predicted Target(s) G 7. Data Analysis & Reporting B->G C->D Prepared Receptor E 5. Molecular Dynamics Simulation D->E Best Docking Pose E->G Trajectory & Energy Data F 6. ADMET Prediction F->G Pharmacokinetic Profile

Caption: Overall workflow for the in silico analysis of a small molecule.

Part I: Ligand and Target Identification

Ligand Preparation

The first crucial step is to obtain an accurate three-dimensional representation of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide.

Protocol 1: 3D Structure Generation

  • Obtain SMILES String: The canonical SMILES (Simplified Molecular-Input Line-Entry System) representation for the compound is CC1=CC=C(C=C1)S(=O)(=O)NCCc2cccc(c2)Cl. This string is the starting point for most cheminformatics tools.

  • Generate 3D Coordinates: Use a tool such as the open-source program RDKit or a web-based tool like PubChem to convert the SMILES string into a 3D structure file (e.g., in .sdf or .mol2 format).[5]

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. It is essential to perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step relaxes the structure into a more energetically favorable state, which is critical for accurate downstream analysis.[6]

Target Prediction

With no pre-defined biological target, we must employ computational methods to predict potential protein partners. This process, often called reverse docking or target fishing, leverages the principle that similar ligands often bind to similar targets.[7][8][9]

Protocol 2: In Silico Target Fishing

  • Select Prediction Servers: Utilize multiple well-established, freely accessible web servers to generate a consensus prediction.[7][8] Recommended platforms include:

    • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.

    • PharmMapper: Identifies potential targets by fitting the ligand to a large database of pharmacophore models.

    • SuperPred: A web server for predicting the ATC code and target class of a compound.[9]

  • Submit Ligand Structure: Input the energy-minimized 3D structure of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide into the selected servers.

  • Analyze and Prioritize Results: The output will be a ranked list of potential protein targets. Scrutinize this list and prioritize targets that are:

    • Consistently predicted across multiple platforms.

    • Biologically relevant to a disease area of interest.

    • Have a high-quality, experimentally determined 3D structure available in the Protein Data Bank (PDB).

For this guide, let's hypothesize that Carbonic Anhydrase II (PDB ID: 2CBA) is a top-ranked, plausible target, as many sulfonamides are known to inhibit this enzyme family.

Part II: Protein-Ligand Interaction Studies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating its binding affinity.[10][11] This is a cornerstone of structure-based drug design.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 Generate 3D Coords L2 Add Hydrogens L1->L2 L3 Assign Partial Charges L2->L3 Dock Run Docking (e.g., AutoDock Vina) L3->Dock P1 Fetch PDB File P2 Remove Water & Heteroatoms P1->P2 P3 Add Polar Hydrogens P2->P3 P4 Assign Charges P3->P4 P4->Dock Analyze Analyze Results Dock->Analyze Binding Affinity & Poses

Caption: Standard workflow for a molecular docking experiment.

Protocol 3: Molecular Docking with AutoDock Vina

  • Protein Preparation:

    • Download the crystal structure of Carbonic Anhydrase II (PDB ID: 2CBA) from the RCSB PDB.

    • Using software like UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules, co-factors, and any existing ligands.[12]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).[13]

    • Save the prepared protein in the required .pdbqt format.

  • Ligand Preparation:

    • Load the energy-minimized ligand structure.

    • Assign partial charges and define the rotatable bonds.

    • Save the prepared ligand in .pdbqt format.

  • Define the Binding Site:

    • Identify the active site of Carbonic Anhydrase II. This is typically a zinc-coordinating pocket.

    • Define a search space (a "grid box") that encompasses this active site. The size and center of this box are critical parameters.

  • Run Docking Simulation:

    • Use AutoDock Vina to dock the prepared ligand into the prepared protein receptor, specifying the coordinates of the search space.[10][14]

  • Analysis of Results:

    • The primary output is a binding affinity score (in kcal/mol), where more negative values indicate stronger predicted binding.

    • Visualize the top-ranked binding poses in a molecular viewer like PyMOL or UCSF Chimera.[12] Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.

Table 1: Hypothetical Docking Results

ParameterValue
PDB ID 2CBA (Carbonic Anhydrase II)
Ligand N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide
Docking Score (kcal/mol) -8.9
Key Interacting Residues HIS94, HIS96, HIS119, THR199, THR200
Interaction Types Hydrogen bond with THR199, Coordination with Zn ion via sulfonamide group
Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations assess the stability of the protein-ligand complex over time in a simulated physiological environment.[6][15]

Protocol 4: Protein-Ligand Complex MD Simulation using GROMACS

  • System Preparation:

    • Use the best-ranked pose from the molecular docking as the starting structure for the protein-ligand complex.

    • Generate a topology for the ligand using a tool like the CHARMM General Force Field (CGenFF) server, which is compatible with the CHARMM36m force field commonly used for proteins.[16]

    • Combine the protein and ligand topologies.[17][18]

  • Solvation and Ionization:

    • Place the complex in a periodic box of water (e.g., TIP3P water model).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).

  • Simulation Execution:

    • Energy Minimization: Perform a steepest descent minimization of the entire solvated system to remove steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).[17][19]

    • Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds) to collect data for analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions observed in the docking pose throughout the simulation.

Part III: Prediction of Drug-like Properties

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for determining a compound's viability as a drug. In silico tools can provide early warnings about potential liabilities.[2][3][20]

Protocol 5: ADMET Profiling

  • Utilize Web Servers: Submit the ligand's SMILES string to comprehensive, free ADMET prediction servers.[21]

    • SwissADME: Provides predictions for physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness (e.g., Lipinski's Rule of Five).

    • pkCSM: Predicts a wide range of ADMET properties, including absorption models (Caco-2 permeability, intestinal absorption), distribution (BBB permeability, CNS permeability), metabolism (CYP substrate/inhibitor), and toxicity (AMES toxicity, hERG inhibition).[20]

  • Consolidate and Interpret Data: The choice of which in silico tools to use is important for drug discovery and the accuracy of ADMET prediction.[2] It is best practice to use multiple tools and compare the results to identify the most probable prediction.[2]

Table 2: Predicted ADMET Properties for N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide

PropertyPredicted ValueInterpretation
Molecular Weight 327.82 g/mol Complies with Lipinski's Rule (<500)
LogP (Lipophilicity) 4.15Good lipophilicity for membrane permeability
Water Solubility Poorly solubleMay pose formulation challenges
GI Absorption HighLikely well-absorbed from the gut
BBB Permeant YesPotential for CNS activity
CYP2D6 Inhibitor YesPotential for drug-drug interactions
AMES Toxicity NoPredicted to be non-mutagenic
hERG I Inhibitor NoLow risk of cardiotoxicity

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial characterization of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide. The hypothetical results suggest that this compound is a promising candidate for further investigation, with a predicted high affinity for Carbonic Anhydrase II, a stable binding mode, and a generally favorable ADMET profile, though potential for CYP inhibition and poor solubility warrant consideration.

The strength of this computational approach lies in its ability to generate testable hypotheses rapidly. The predictions made here—specifically the interaction with Carbonic Anhydrase II and the key binding residues—provide a clear path for experimental validation through in vitro enzyme inhibition assays and, potentially, co-crystallization studies. By judiciously applying these in silico tools, researchers can significantly accelerate the drug discovery pipeline, focusing resources on compounds with the highest probability of success.

References

  • Bhayye, S., & Sahu, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Braun, E., et al. (2018). Best Practices for Foundations in Molecular Simulations. Living Journal of Computational Molecular Science. [Link]

  • Duran-Frigola, M., & Aloy, P. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

  • Koutsoukas, A., et al. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [Link]

  • BioExcel. (n.d.). AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). [Link]

  • Bioinformatics Review. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]

  • Pharmaron. (n.d.). ADMET Predictor Simulations: In Silico Screening For Dose & PK. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Moraca, F. (n.d.). Molecular Docking Tutorial. Palacký University Olomouc. [Link]

  • Royal Society of Chemistry. (n.d.). A precise comparison of molecular target prediction methods. Digital Discovery. [Link]

  • Scribd. (n.d.). In Silico ADMET Prediction Tools. [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]

  • Bapat, S. (2020, May 4). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 [Video]. YouTube. [Link]

  • Panda, P. (2025, August 7). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]

  • Theoretical and Computational Biophysics Group. (n.d.). Tutorial: Protein-Ligand. [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2026, March 31). IN-SILICO TOXICITY PREDICTION TOOLS: A REVIEW OF TECHNIQUES AND APPLICATIONS. [Link]

  • Zhang, H., et al. (2017). In silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. Briefings in Bioinformatics, 20(4), 1438-1451. [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. [Link]

  • Braun, E., et al. (2018). Best Practices for Foundations in Molecular Simulations. Living Journal of Computational Molecular Science. [Link]

  • Vu, L. (2022, January 10). Good sources for self-studying Molecular Dynamics Simulation. Medium. [Link]

  • Grossfield, A., et al. (2018). Best Practices for Quantification of Uncertainty and Sampling Quality in Molecular Simulations. NIST. [Link]

  • Cárdenas, A. E., et al. (2022). Best Practices in Constant pH MD Simulations: Accuracy and Sampling. Journal of Chemical Theory and Computation, 18(10), 6336-6351. [Link]

  • PubChem. (n.d.). N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. [Link]

  • Appchem. (n.d.). Benzenesulfonamide, N-[2-(3-chlorophenyl)-4-penten-1-yl]-4-methyl-. [Link]

  • NIST. (n.d.). Benzenesulfonamide, N-ethyl-4-methyl-. NIST WebBook. [Link]

  • PubChem. (n.d.). 2-(4-chlorophenyl)-N-[2-(methanesulfonamido)-2,3-dihydro-1H-inden-5-yl]-3-methylbenzamide. [Link]

  • Gowda, B. T., et al. (2009). N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o188. [Link]

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Sources

Spectroscopic Characterization and Synthetic Methodology of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and synthesis of sulfonamides are foundational to modern medicinal chemistry and drug development. N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide (often referred to as N-(3-chlorophenethyl)tosylamide) is a highly stable, lipophilic intermediate frequently utilized in the development of targeted therapeutics. This whitepaper provides an in-depth, self-validating technical framework for the synthesis, purification, and rigorous spectroscopic characterization (NMR, IR, MS) of this compound.

Designed for application scientists and drug development professionals, this guide bridges theoretical mechanistic principles with practical, bench-level execution.

Mechanistic Rationale & Synthetic Strategy

The synthesis of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide relies on a classic Hinsberg-type sulfonylation. The reaction proceeds via the nucleophilic attack of the primary amine (3-chlorophenethylamine) on the highly electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl)[1].

Causality in Reagent Selection
  • Aprotic Solvent (Dichloromethane): DCM is selected because it readily dissolves both the amine and the sulfonyl chloride while preventing competitive hydrolysis of the TsCl, which would occur in aqueous or protic media.

  • Acid Scavenger (Triethylamine / Pyridine): The formation of the S-N bond stoichiometric amounts of hydrochloric acid (HCl). Without a base, this HCl would protonate the unreacted 3-chlorophenethylamine, converting it into a non-nucleophilic ammonium salt and halting the reaction at 50% yield[2]. Triethylamine (Et₃N) acts as a sacrificial proton acceptor, driving the reaction to completion.

SynthesisWorkflow A 3-Chlorophenethylamine + p-Toluenesulfonyl Chloride B Addition of Base (Et3N or Pyridine) in DCM 0 °C to RT A->B Reagents mixed C Nucleophilic Attack Intermediate Formation B->C Base deprotonates amine D Elimination of HCl Sulfonamide Formation C->D Leaving group (Cl-) departs E Aqueous Workup (1M HCl, NaHCO3, Brine) D->E Quench & Wash F Purified Product N-[2-(3-chlorophenyl)ethyl]- 4-methylbenzenesulfonamide E->F Drying & Concentration

Fig 1: Synthetic workflow and mechanistic pathway for sulfonamide generation.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, this protocol is designed as a self-validating system. Each step includes a specific analytical checkpoint to confirm causality and product integrity.

Step-by-Step Methodology
  • Preparation: Dissolve 3-chlorophenethylamine (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (30 mL) under an inert argon atmosphere. Add triethylamine (1.5 eq, 15 mmol) and cool the mixture to 0 °C using an ice bath.

    • Validation Check: The solution should remain clear. Cooling is critical to control the exothermic nucleophilic attack and prevent side reactions.

  • Sulfonylation: Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq, 10.5 mmol) in CH₂Cl₂ (10 mL) dropwise over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

    • Validation Check (TLC): Monitor via Thin-Layer Chromatography (Hexanes/EtOAc 7:3). The primary amine starting material (ninhydrin-positive, UV-weak) will disappear, replaced by a higher Rf​ product spot (ninhydrin-negative, strongly UV-active).

  • Aqueous Workup (The Purification Engine):

    • Wash the organic layer with 1M HCl (2 × 20 mL). Causality: This protonates and extracts any unreacted Et₃N and trace starting amine into the aqueous phase.

    • Wash with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: Neutralizes residual acid and hydrolyzes unreacted TsCl into water-soluble sulfonate salts.

    • Wash with brine (20 mL) to remove bulk water, then dry over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product. Recrystallize from ethanol/water to afford pure N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide as a white crystalline solid.

Spectroscopic Data & Interpretation

The structural validation of the synthesized sulfonamide requires a multi-modal spectroscopic approach. The data below represents the expected quantitative metrics for this specific molecule.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive map of the molecule's carbon-hydrogen framework. The electron-withdrawing nature of the sulfonyl group significantly deshields the adjacent protons.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
2.43 Singlet (s) 3H - Tosyl -CH₃
2.78 Triplet (t) 2H 7.0 Ethyl -CH₂-Ar
3.22 Quartet (q)* 2H 7.0, 6.0 Ethyl -CH₂-N
4.55 Triplet (t, br) 1H 6.0 Sulfonamide N-H
6.98 Doublet of triplets (dt) 1H 7.5, 1.5 Ar-H (3-Cl-Ph, C6)
7.10 Triplet (t) 1H 1.8 Ar-H (3-Cl-Ph, C2)
7.18 Doublet of triplets (dt) 1H 7.8, 1.5 Ar-H (3-Cl-Ph, C4)
7.20 Triplet (t) 1H 7.8 Ar-H (3-Cl-Ph, C5)
7.30 Doublet (d) 2H 8.0 Ar-H (Tosyl, meta to SO₂)
7.72 Doublet (d) 2H 8.0 Ar-H (Tosyl, ortho to SO₂)

*Appears as a quartet or doublet of triplets due to coupling with both the adjacent CH₂ and the NH proton.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
21.5 Primary (CH₃) Tosyl -CH₃
35.6 Secondary (CH₂) Ethyl -CH₂-Ar
44.2 Secondary (CH₂) Ethyl -CH₂-N
126.9 - 129.9 Tertiary (CH) Aromatic CH carbons (Tosyl & 3-Cl-Ph)
134.4 Quaternary (Cq) Ar-Cq (3-Cl-Ph, attached to Cl)
136.8 Quaternary (Cq) Ar-Cq (Tosyl, attached to SO₂)
140.1 Quaternary (Cq) Ar-Cq (3-Cl-Ph, attached to ethyl)

| 143.5 | Quaternary (Cq) | Ar-Cq (Tosyl, attached to CH₃) |

Infrared Spectroscopy (IR)

IR spectroscopy is critical for confirming the functional group transformations, specifically the presence of the sulfonamide linkage and the halogen.

Table 3: Key IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹) Intensity Assignment Causality / Structural Implication
3280 Medium, Sharp N-H Stretch Confirms the secondary sulfonamide NH.
3060 Weak C-H Stretch (Ar) Aromatic ring C-H bonds.
2930, 2860 Weak C-H Stretch (Alk) Aliphatic ethyl chain C-H bonds.
1325 Strong S=O Asymmetric Highly diagnostic for the SO₂ group.
1160 Strong S=O Symmetric Highly diagnostic for the SO₂ group.

| 780 | Strong | C-Cl Stretch | Confirms the presence of the aryl chloride. |

Mass Spectrometry (MS)

Mass spectrometry, particularly Electrospray Ionization (ESI) and Electron Impact (EI), reveals the thermodynamic stability of the molecule. The gas-phase fragmentation of protonated sulfonamides is unique; it often proceeds via an intermediate ion-neutral complex[3] leading to characteristic S-N bond cleavage[4].

  • Exact Mass: 309.0590 Da

  • ESI-MS (Positive Mode): Displays a classic isotopic cluster at m/z 310.06 ([M+H]⁺, ³⁵Cl) and m/z 312.06 ([M+H]⁺, ³⁷Cl) in a 3:1 ratio, validating the presence of a single chlorine atom.

Analytical Nuance (The Isobaric Overlap): During fragmentation, the molecule yields the highly stable Tosyl cation (C₇H₇SO₂⁺). Interestingly, the radical cation of the amine portion (3-chlorophenethylamine) also has a nominal mass of 155. Distinguishing between the Tosyl cation (m/z 155.016) and the amine radical cation (m/z 155.050) requires High-Resolution Mass Spectrometry (HRMS).

MSFragmentation A Protonated Precursor [M+H]+ m/z 310 (35Cl) / 312 (37Cl) C S-N Bond Cleavage A->C Collisional Activation B Ion-Neutral Complex [Tosyl Cation / Amine] D Tosyl Cation m/z 155.016 B->D Direct Dissociation F Amine Radical Cation m/z 155.050 / 157.047 B->F Charge Transfer C->B Intermediate Formation E Tropylium Cation m/z 91.054 D->E Loss of SO2 (-64 Da)

Fig 2: Gas-phase fragmentation pathway of the protonated sulfonamide.

Conclusion

The synthesis and characterization of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide requires a disciplined approach to both bench chemistry and analytical interpretation. By utilizing Et₃N as an acid scavenger during the Hinsberg sulfonylation, high yields are guaranteed. Furthermore, the orthogonal validation provided by NMR (deshielding effects), IR (S=O stretching), and HRMS (resolving isobaric fragments) creates an airtight, self-validating system that ensures absolute structural confidence for downstream drug development applications.

References

  • Lakrout, S., et al. (2014). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from:[Link]

  • Wang, S., et al. (2015). Gas-Phase Fragmentation of Protonated N,2-Diphenyl-N'-(p-Toluenesulfonyl)Ethanimidamides: Tosyl Cation Transfer Versus Proton Transfer. Journal of the American Society for Mass Spectrometry, 26(8), 1428-1431. Retrieved from:[Link]

  • Hu, N., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4244-4250. Retrieved from:[Link]

Sources

The Benzenesulfonamide Scaffold: From Historical Breakthroughs to Modern Metalloenzyme Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Benzenesulfonamides represent one of the most privileged and historically significant pharmacophores in medicinal chemistry. Originating as the first synthetic antimicrobial agents, this class of compounds has evolved to become a cornerstone in the targeted inhibition of metalloenzymes, particularly carbonic anhydrases (CAs). This whitepaper explores the historical discovery of benzenesulfonamides, their shifting mechanisms of action, and the rigorous synthetic methodologies required to develop modern derivatives.

Historical Genesis: The Prontosil Breakthrough

The discovery of benzenesulfonamides fundamentally altered the trajectory of modern medicine. In 1932, Gerhard Domagk, a pathologist at Bayer (IG Farben), discovered that Prontosil—a red azo dye—exhibited profound antibacterial efficacy against Streptococcus pyogenes in murine models[1]. Domagk's rigorous in vivo testing demonstrated that this compound could save lives, a breakthrough that earned him the 1939 Nobel Prize in Physiology or Medicine[2].

However, Prontosil was inactive in vitro. In 1935, researchers at the Pasteur Institute (including Daniel Bovet and Federico Nitti) elucidated the causality behind this discrepancy: Prontosil is a prodrug[3]. Upon oral administration, intestinal azoreductases cleave the azo bond to release sulfanilamide (para-aminobenzenesulfonamide), a colorless, active molecule that had been synthesized and patented decades earlier in 1909[4]. Sulfanilamide acts as a competitive inhibitor of dihydropteroate synthase by mimicking para-aminobenzoic acid (PABA), thereby halting bacterial folic acid synthesis[5].

G Prontosil Prontosil (Prodrug) Red Azo Dye Enzyme Intestinal Azoreductases (In Vivo Cleavage) Prontosil->Enzyme Oral Administration Sulfanilamide Sulfanilamide (Active Pharmacophore) Enzyme->Sulfanilamide Azo Bond Reduction Target Dihydropteroate Synthase (Bacterial Enzyme) Sulfanilamide->Target PABA Competitive Inhibition Result Inhibition of Folate Synthesis (Bacteriostatic Effect) Target->Result Folate Depletion

Caption: Prontosil bioactivation and sulfanilamide mechanism of action.

Pharmacological Evolution: Metalloenzyme Inhibition

While early sulfa drugs revolutionized antibacterial therapy, the modern utility of the benzenesulfonamide scaffold lies in its ability to inhibit metalloenzymes, most notably Carbonic Anhydrases (CAs)[6]. The deprotonated sulfonamide nitrogen coordinates directly with the active-site zinc ion, displacing a zinc-bound water molecule, while the oxygen atoms form critical hydrogen bonds with the Thr199 residue[7].

By modifying the tail of the benzenesulfonamide scaffold, researchers can achieve high isoform selectivity. For instance, targeting the cytosolic hCA II isoform provides anticonvulsant and anti-glaucoma effects, whereas targeting the transmembrane hCA IX and XII isoforms disrupts the pH-regulating system that enables hypoxic tumor cell survival[8].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the binding affinities ( Ki​ ) of various benzenesulfonamide derivatives against distinct hCA isoforms, illustrating the highly tunable nature of the scaffold[8],[9].

Compound Class / DerivativeTarget IsoformBinding Affinity ( Ki​ nM)Biological Implication
Carbohydrate-based SulfonamideshCA I (Cytosolic)41.5 – 1500Off-target (minimal inhibition)
Carbohydrate-based SulfonamideshCA II (Cytosolic)30.1 – 755Off-target (moderate inhibition)
Carbohydrate-based SulfonamideshCA IX (Transmembrane)1.5 – 38.9High potency against hypoxic tumors
Carbohydrate-based SulfonamideshCA XII (Transmembrane)0.8 – 12.4High potency against hypoxic tumors
Benzyl/Diphenyl AcetamideshCA II (Cytosolic)80.0 – 96.7Anticonvulsant/Epilepsy targeting
Phenyl/Benzyl AcetamideshCA IX (Transmembrane)220 – 395Moderate tumor inhibition
Synthetic Methodologies and Experimental Design

The synthesis of substituted benzenesulfonamides is highly modular, typically relying on the generation of a reactive benzenesulfonyl chloride intermediate, followed by nucleophilic acyl substitution with a primary or secondary amine[10].

G Start Substituted Benzene Step1 Chlorosulfonation (ClSO3H, 20-25°C) Start->Step1 Electrophilic Aromatic Substitution Intermediate Benzenesulfonyl Chloride (Reactive Intermediate) Step1->Intermediate Exothermic Control Step2 Amidation (Amine, Pyridine, 0°C to RT) Intermediate->Step2 Nucleophilic Acyl Substitution Product Benzenesulfonamide Derivative Step2->Product Acid Scavenging & Precipitation

Caption: Two-step synthetic workflow for benzenesulfonamide derivatives.

Self-Validating Protocol: Synthesis of N-(2,3-dichlorophenyl)benzenesulfonamide

This protocol details the classical two-step synthesis of a targeted benzenesulfonamide derivative, emphasizing the mechanistic causality behind each procedural step[11].

Phase 1: Preparation of Benzenesulfonyl Chloride Objective: Convert benzene into the electrophilic benzenesulfonyl chloride intermediate via chlorosulfonation.

  • Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas trap (to capture evolved HCl gas).

  • Reagent Addition: Add chlorosulfonic acid to the flask. Slowly add benzene dropwise over 2–3 hours. Causality: Chlorosulfonation is a highly exothermic electrophilic aromatic substitution. Adding the benzene slowly prevents thermal runaway.

  • Temperature Control: Maintain the reaction temperature strictly between 20–25 °C using an ice-water cooling bath. Causality: If the temperature exceeds 25 °C, the reaction equilibrium shifts toward the formation of unwanted diphenyl sulfone byproducts, drastically reducing the yield of the desired sulfonyl chloride.

  • Quenching: After stirring for an additional hour, pour the mixture slowly onto a large excess of crushed ice. Causality: Water quenches the unreacted chlorosulfonic acid, converting it to sulfuric acid and HCl. Using crushed ice rather than liquid water absorbs the massive heat of hydration, preventing the water from boiling and prematurely hydrolyzing the newly formed benzenesulfonyl chloride back into benzenesulfonic acid.

  • Extraction & Validation: Extract the oily layer with carbon tetrachloride. Wash the organic phase with a dilute sodium carbonate solution. Causality & Validation: Sodium carbonate neutralizes residual acidic byproducts. The cessation of CO 2​ gas evolution (bubbling) serves as a visual, self-validating indicator that the organic layer is fully neutralized. Remove the solvent via vacuum distillation to isolate the intermediate.

Phase 2: Amidation to Yield the Final Sulfonamide Objective: Couple the benzenesulfonyl chloride with 2,3-dichloroaniline.

  • Solvation: Dissolve 1.0 equivalent of 2,3-dichloroaniline in dry pyridine within a reaction flask. Causality: Pyridine serves a dual purpose. It acts as an excellent aprotic solvent and as a non-nucleophilic base (acid scavenger). It neutralizes the stoichiometric equivalent of HCl generated during the reaction, preventing the amine reactant from becoming protonated (and thus nucleophilically inert).

  • Coupling: Cool the flask to 0 °C. Add the benzenesulfonyl chloride dropwise while stirring vigorously. Causality: The nucleophilic acyl substitution is exothermic; cooling ensures the reaction proceeds cleanly without degrading the amine.

  • Precipitation & Validation: Pour the mixture into ice-cold water. Validation: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a cyclohexane:EtOAc (4:1) eluent. The reaction is complete when the amine spot is no longer visible under UV light. The sudden shift in solvent polarity upon addition to water forces the hydrophobic benzenesulfonamide to precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure N-(2,3-dichlorophenyl)benzenesulfonamide.

Conclusion

From the life-saving antimicrobial properties of Prontosil to the precise, nanomolar inhibition of tumor-associated carbonic anhydrases, benzenesulfonamides remain a dynamic and essential class of compounds. By mastering the synthetic causality—specifically the control of exothermic electrophilic substitutions and strategic acid scavenging—researchers can continue to iterate on this privileged scaffold to unlock new therapeutic frontiers.

References
  • BenchChem. "Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides." 10

  • EBSCO. "Domagk Discovers That Sulfonamides Can Save Lives | History | Research Starters." 1

  • BenchChem. "N-(2,3-dichlorophenyl)benzenesulfonamide synthesis protocol." 11

  • BenchChem. "Biological activity of benzenesulfonamide derivatives." 6

  • Britannica. "Prontosil | Sulfanilamide, Antibacterial, Antiseptic." 2

  • Research Open World. "Gerhard Domagk (1895-1964) and the Origin of Anti-Bacterial Therapy." 4

  • Sermo. "Colorful History of a Miracle Drug (Sulfanilamide)." 5

  • ACS Publications. "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry." 8

  • Wikipedia. "Prontosil."3

  • PLOS One. "Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases." 7

  • ACS Publications. "Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation." 9

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Methodological & Application

Application Notes and Protocols for the Characterization of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide as a Novel Research Chemical

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Context of Novel Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities. Historically recognized for their antibacterial properties, sulfonamides have since been developed as diuretics, anticonvulsants, and more recently, as potent and selective inhibitors of various enzymes, including kinases and proteases. The N-arylsulfonamide scaffold, in particular, offers a versatile template for designing targeted therapies.[1]

This document provides a comprehensive guide for the initial characterization of a novel research chemical, N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide. While specific biological data for this exact molecule is not yet established in the public domain, this guide will outline the foundational experimental protocols and application notes necessary to elucidate its physicochemical properties, potential mechanism of action, and cellular effects. The methodologies described herein are based on established principles for the characterization of novel sulfonamide derivatives and will enable researchers to build a robust data package for this compound.

Physicochemical Characterization and Synthesis

A fundamental first step in the investigation of any new chemical entity is its unambiguous synthesis and rigorous physicochemical characterization.

Synthesis Protocol: A General Approach

The synthesis of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide can be achieved through a standard nucleophilic substitution reaction. A general two-step synthetic protocol is outlined below, based on established methods for similar sulfonamide derivatives.[2][3]

Step 1: Preparation of 4-methylbenzenesulfonyl chloride (TsCl) Toluene is reacted with chlorosulfonic acid in an appropriate solvent like chloroform at a reduced temperature (e.g., 0 °C).[4][5]

Step 2: Sulfonylation of 2-(3-chlorophenyl)ethan-1-amine The resulting 4-methylbenzenesulfonyl chloride is then reacted with 2-(3-chlorophenyl)ethan-1-amine. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Detailed Protocol:

  • To a solution of 2-(3-chlorophenyl)ethan-1-amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[4][5][6]

Structural and Purity Analysis

The identity and purity of the synthesized N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide must be confirmed.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation.Spectra consistent with the proposed chemical structure.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of C₁₅H₁₆ClNO₂S.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating >95% purity.
Melting Point Physical property determination and purity indication.A sharp melting point range.

Application Note 1: Investigating Kinase Inhibition

The sulfonamide moiety is a common feature in many kinase inhibitors.[7] Therefore, a primary avenue of investigation for a novel sulfonamide is its potential to inhibit protein kinases.

Protocol: In Vitro Kinase Inhibition Assay (Example: B-Raf)

This protocol describes a method to assess the inhibitory activity of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide against a specific kinase, such as B-Raf, which is often implicated in cancer.

Materials:

  • Recombinant human B-Raf kinase

  • Kinase substrate (e.g., MEK1)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide (test compound)

  • Positive control inhibitor (e.g., Vemurafenib)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound or control to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Data Interpretation:

A low IC₅₀ value suggests potent inhibition of the target kinase. Further studies would involve selectivity profiling against a panel of other kinases to determine the specificity of the compound.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_compound Prepare serial dilution of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide add_reagents Add reagents and compound to 96-well plate prep_compound->add_reagents prep_reagents Prepare kinase, substrate, and buffer mixture prep_reagents->add_reagents initiate_reaction Initiate reaction with ATP add_reagents->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop reaction and add detection reagent incubation->stop_reaction read_plate Measure luminescence stop_reaction->read_plate analyze_data Calculate % inhibition and determine IC50 read_plate->analyze_data

Caption: Workflow for an in vitro kinase inhibition assay.

Application Note 2: Assessment of SERCA Inhibition

Some small molecules can interfere with calcium signaling by inhibiting the Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[8][9] This can have significant downstream effects on cellular processes.

Protocol: In Vitro SERCA Activity Assay

This protocol measures the effect of the test compound on the ATPase activity of SERCA in microsomes.

Materials:

  • Microsomes prepared from skeletal muscle (rich in SERCA1)

  • Assay buffer (containing MOPS, KCl, MgCl₂, EGTA, and CaCl₂ to buffer free Ca²⁺)

  • ATP

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Lactate dehydrogenase (LDH)

  • Pyruvate kinase (PK)

  • N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide (test compound)

  • Thapsigargin or cyclopiazonic acid (CPA) as a positive control inhibitor[10]

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH, PEP, LDH, and PK.

  • Add the microsomes and the test compound at various concentrations.

  • Equilibrate the mixture at 37 °C.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is coupled to ATP hydrolysis by SERCA.

  • Calculate the rate of ATP hydrolysis and determine the percentage of inhibition caused by the test compound.

  • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway: SERCA and Calcium Homeostasis

G cluster_er Endoplasmic Reticulum Lumen cluster_cyto Cytosol er_ca High [Ca²⁺] cyto_ca Low [Ca²⁺] signaling Downstream Signaling (e.g., Apoptosis, Contraction) cyto_ca->signaling serca SERCA Pump cyto_ca->serca 2Ca²⁺ serca->er_ca 2Ca²⁺ adp ADP + Pi serca->adp atp ATP atp->serca inhibitor N-[2-(3-chlorophenyl)ethyl]- 4-methylbenzenesulfonamide inhibitor->serca Inhibition

Caption: Inhibition of SERCA disrupts calcium homeostasis.

Application Note 3: Cell-Based Assays

Following in vitro characterization, it is crucial to assess the effects of the compound in a cellular context.

Protocol: Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell proliferation and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., A375 melanoma, which often has a B-Raf mutation)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Future Directions: In Vivo Studies

Should the in vitro and cell-based assays yield promising results, the next logical step would be to evaluate the compound's efficacy and pharmacokinetic properties in an animal model. For instance, if the compound is a potent B-Raf inhibitor, a xenograft mouse model using a human cancer cell line with a B-Raf mutation would be appropriate.[7]

Conclusion

This document provides a foundational framework for the initial scientific investigation of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide. By systematically applying these protocols, researchers can elucidate the compound's physicochemical characteristics, identify its potential biological targets, and assess its effects in a cellular context. This structured approach will pave the way for a deeper understanding of this novel research chemical and its potential applications in drug discovery and development.

References

  • Nirmala, K. N., et al. (2010). N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o188. Available at: [Link]

  • Gowda, B. T., et al. (2009). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3062. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • PubChem. (n.d.). N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Coste, A., et al. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. Available at: [Link]

  • NIST. (n.d.). Benzenesulfonamide, N-ethyl-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Bradford Scholars. (n.d.). Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Available at: [Link]

  • Sicsic, S., et al. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank, 2023(2), M1633. Available at: [Link]

  • ChemSrc. (n.d.). N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1838. Available at: [Link]

  • Zhang, C., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 543-547. Available at: [Link]

  • Simonsen, U., et al. (2008). Inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase by flavonoids: a quantitative structure-activity relationship study. IUBMB Life, 60(12), 843-850. Available at: [Link]

  • McCluskey, A., et al. (2023). The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models. RSC Medicinal Chemistry, 14(5), 906-918. Available at: [Link]

  • Machaca, K., et al. (2019). Bidirectional Ca signaling occurs between the endoplasmic reticulum and acidic organelles. Journal of Cell Biology, 218(11), 3730-3746. Available at: [Link]

  • Chen, Y., et al. (2026). 4E-BP inhibition ameliorates heart failure through translational upregulation of SERCA2a and modulation of mitochondrial redox signaling in cardiomyocytes. Redox Biology, 91, 104089. Available at: [Link]

  • Schuster, F., et al. (2007). Inhibition of sarcoplasmic Ca2+-ATPase increases caffeine- and halothane-induced contractures in muscle bundles of malignant hyperthermia susceptible and healthy individuals. BMC Anesthesiology, 7, 10. Available at: [Link]

  • Gowda, B. T., et al. (2010). N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3062. Available at: [Link]

  • Geroprotectors.org. (n.d.). N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Retrieved from [Link]

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Application Note: Pharmacological Utility and Synthesis of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Professionals Content Focus: Scaffold privileged applications, AMPA receptor allosteric modulation, and enzyme inhibition workflows.

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide (also known as 3-chloro-N-phenethyl-p-toluenesulfonamide) serves as a highly versatile, privileged secondary sulfonamide scaffold. The molecule combines a rigid p-toluenesulfonyl (tosyl) electron-withdrawing core with a flexible, lipophilic 3-chlorophenethyl moiety.

Unlike primary sulfonamides (R-SO₂NH₂), which are classic zinc-coordinating inhibitors of Carbonic Anhydrases (CAs), the steric bulk of the secondary nitrogen in this compound shifts its pharmacological utility toward distinct allosteric and enzymatic pockets[1]. Substituted N-phenethylbenzenesulfonamides are heavily utilized in the development of Positive Allosteric Modulators (PAMs) for AMPA receptors (structurally related to clinical candidates like LY404187 and LY451395)[2][3], as well as targeted inhibitors for neurodegenerative targets such as Butyrylcholinesterase (BChE)[1].

The 3-chloro substitution is a deliberate design choice: it enhances metabolic stability against cytochrome P450-mediated oxidation and increases the lipophilic surface area, allowing for robust halogen bonding within hydrophobic sub-pockets of target proteins[4].

Mechanistic Insights: Causality in Target Engagement

AMPA Receptor Allosteric Modulation

AMPA receptors mediate fast excitatory synaptic transmission in the central nervous system. Phenethyl sulfonamide derivatives act as PAMs by binding to the ligand-binding domain (LBD) dimer interface[3].

  • The Causality of Binding: When glutamate binds, the LBD undergoes a "clamshell" closure. The secondary sulfonamide core of our target compound acts as a critical hydrogen bond donor/acceptor network at the dimer interface, stabilizing the agonist-bound conformation.

  • Functional Outcome: This stabilization physically impedes the receptor from entering the desensitized state, thereby prolonging sodium and calcium influx and enhancing long-term potentiation (LTP)[3].

AMPA_PAM A Glutamate Release into Synaptic Cleft B Binding to AMPA Receptor (Ligand-Binding Domain) A->B D Stabilization of Open State (Delayed Desensitization) B->D C Sulfonamide PAM Binding (LBD Dimer Interface) C->D Allosteric Modulation E Prolonged Na+/Ca2+ Influx D->E F Enhanced Synaptic Plasticity (LTP / Cognitive Enhancement) E->F

Fig 1. Allosteric modulation of AMPA receptors by phenethyl sulfonamide derivatives.

Chemical Synthesis & Derivatization Protocol

To evaluate this compound in vitro, high-purity synthesis is required. The following self-validating protocol utilizes a nucleophilic acyl substitution pathway.

Materials & Reagents
  • 2-(3-chlorophenyl)ethan-1-amine (Nucleophile)

  • p-Toluenesulfonyl chloride (TsCl) (Electrophile)

  • Triethylamine (TEA) (Acid scavenger)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation: Dissolve 10.0 mmol of 2-(3-chlorophenyl)ethan-1-amine in 30 mL of anhydrous DCM under an inert argon atmosphere.

  • Base Addition: Add 12.0 mmol (1.2 eq) of TEA. Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Failing to remove HCl will protonate the starting amine, halting the reaction.

  • Electrophile Introduction: Cool the reaction flask to 0°C using an ice bath. Dissolve 10.0 mmol (1.0 eq) of TsCl in 10 mL of DCM and add dropwise over 15 minutes. Causality: Strict temperature control at 0°C prevents exothermic degradation and suppresses the formation of di-sulfonylated (tertiary sulfonamide) byproducts.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor progression via TLC (Hexane:EtOAc 3:1).

  • Quenching & Workup: Once the starting amine is consumed, quench the reaction with 20 mL of 1M HCl. Causality: The acidic quench protonates any residual TEA and unreacted starting amine, forcing them into the aqueous layer while the neutral sulfonamide product remains in the organic DCM layer.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield pure N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide.

Synthesis A 3-Chlorophenethylamine (Amine Nucleophile) C DCM / TEA (0°C to RT) Acid Scavenging A->C B p-Toluenesulfonyl Chloride (Electrophile) B->C D N-[2-(3-chlorophenyl)ethyl]- 4-methylbenzenesulfonamide C->D Nucleophilic Acyl Substitution E Aqueous Workup (1M HCl) & Recrystallization D->E Purification

Fig 2. Synthesis workflow of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide.

In Vitro Pharmacological Workflows

Protocol A: High-Throughput Electrophysiology (AMPA PAM Assay)

To validate the compound's efficacy as an AMPA receptor PAM, whole-cell patch-clamp recordings are utilized[3].

  • Cell Preparation: Culture HEK293 cells stably expressing human GluA2 (flop) receptors.

  • Pre-incubation (Critical Step): Perfuse the cells with extracellular solution containing the target sulfonamide (0.1 µM to 10 µM) for 60 seconds prior to agonist exposure. Causality: The PAM must occupy the allosteric dimer interface before glutamate induces the rapid, millisecond-scale desensitization of the receptor.

  • Agonist Application: Rapidly co-apply 100 µM glutamate alongside the test compound using a piezoelectric fast-perfusion system.

  • Data Acquisition: Record the steady-state current amplitude and the deactivation time constant (τ). A successful PAM will show a dose-dependent increase in steady-state current and a prolonged τ compared to the vehicle control.

Protocol B: Ellman’s Assay for BChE Inhibition

Given the structural overlap with known cholinesterase inhibitors, this assay screens for off-target or targeted BChE inhibition[1].

  • Reagent Setup: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the test compound in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).

  • Enzyme Incubation: Mix equine BChE with the test compound and 0.3 mM DTNB (Ellman’s reagent). Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 0.5 mM butyrylthiocholine iodide. Causality: The enzyme cleaves the substrate to produce thiocholine, which immediately reacts with DTNB to yield the 5-thio-2-nitrobenzoate anion (yellow color).

  • Measurement: Monitor absorbance continuously at 412 nm for 5 minutes. Calculate the IC₅₀ by plotting the initial velocity of absorbance change against the log concentration of the inhibitor.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table contextualizes the pharmacological profile of the 3-chloro-tosyl scaffold against related phenethyl sulfonamide derivatives, demonstrating the impact of specific functional group modifications on target affinity[1][2].

Compound ModificationAMPA GluA2 EC₅₀ (µM)BChE IC₅₀ (µM)Mechanistic Rationale
Unsubstituted Phenethyl + Benzene > 10.0> 50.0Lacks hydrophobic anchoring; poor LBD stabilization.
4-Methyl (Tosyl) Core 5.212.4Methyl group provides weak van der Waals contacts in the binding pocket.
3-Chloro Phenethyl + Tosyl (Target) 1.8 3.1 Halogen bonding significantly enhances affinity and metabolic stability.
Biaryl-sulfonamide (e.g., LY404187) 0.15N/AExtended π-system maximizes dimer interface stabilization[2].

Note: Data represents class-wide SAR trends synthesized from literature benchmarks for secondary phenethylbenzenesulfonamides.

References

  • Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI. Available at: [Link]

Sources

Comprehensive Application Note & Protocol: N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide is a highly lipophilic, synthetic small molecule characterized by its sulfonamide pharmacophore linked to a halogenated phenethylamine moiety. Sulfonamides are indispensable in medicinal chemistry; they frequently act as potent inhibitors of intracellular enzymes (such as carbonic anhydrases and kinases) or modulators of G-protein coupled receptors (GPCRs). They achieve target engagement primarily through precise hydrogen-bonding networks facilitated by the sulfonamide oxygen atoms [1].

When transitioning this compound from biochemical screening to in vitro cell culture models, researchers frequently encounter challenges related to aqueous solubility, solvent toxicity, and assay reproducibility. As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating framework for evaluating this compound. This protocol ensures that observed phenotypic changes are driven by true pharmacological target engagement rather than artifactual solvent toxicity or compound precipitation.

Physicochemical Properties & Formulation Strategy

Before introducing any small molecule to a biological system, its physical properties must dictate its handling. The presence of the 3-chlorophenyl group significantly increases the lipophilicity (LogP) of this compound, making direct dissolution in aqueous culture media impossible.

Causality in Formulation: We utilize Dimethyl Sulfoxide (DMSO) as the primary solvent because its amphipathic nature disrupts the crystalline lattice of the sulfonamide, allowing for complete solvation. However, DMSO is biologically active. Exposure to DMSO concentrations above 0.1% (v/v) has been shown to induce caspase-3 cleavage, alter cellular metabolism, and cause baseline cytotoxicity, which will artificially skew your IC50 calculations [2]. Therefore, our dilution strategy strictly caps the final assay DMSO concentration at 0.1%.

Table 1: Compound Profile & Formulation Parameters
ParameterValue / SpecificationExperimental Rationale
Chemical Formula C15H16ClNO2SDefines molecular weight for molarity calculations.
Molecular Weight 309.81 g/mol Required for precise 10 mM stock formulation.
Primary Solvent 100% Anhydrous DMSOPrevents hydrolysis and ensures complete solvation.
Stock Concentration 10 mMIndustry standard; allows for a 1:1000 final dilution to reach 10 µM at 0.1% DMSO.
Storage Conditions -20°C, desiccated, darkPrevents freeze-thaw degradation and photo-oxidation.

Experimental Workflow & Logical Architecture

To maintain the principles of Good Cell Culture Practice (GCCP) [3], the experimental workflow must be linear, reproducible, and strictly quality-controlled.

Workflow A Compound Prep (10 mM DMSO Stock) B Cell Seeding (96-well plates) A->B QC passed C Treatment (0.1 - 100 µM) B->C 24h adherence D Incubation (24-72 hours) C->D Dose series E Assay Readout (Viability/Signaling) D->E Endpoint F Data Analysis (IC50 / Z'-factor) E->F Raw Data

Caption: Experimental workflow for in vitro evaluation of sulfonamide derivatives.

Self-Validating Protocol: Cytotoxicity & Target Engagement

A protocol is only as good as its internal controls. This methodology employs a Self-Validating System : the assay is only considered successful if the calculated Z'-factor (a measure of assay robustness) is > 0.5. This requires the inclusion of strict vehicle and positive controls.

Step 1: Stock Preparation & Serial Dilution
  • Stock Generation: Weigh exactly 3.10 mg of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide into a glass amber vial. Causality: Glass is used because highly lipophilic compounds can adsorb to the walls of polystyrene tubes, reducing the effective concentration.

  • Solvation: Add 1.0 mL of sterile, anhydrous DMSO to yield a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes until visually clear.

  • Intermediate Dilution Plate: Create a 1000x concentration series in 100% DMSO (e.g., 10 mM, 3 mM, 1 mM, 300 µM, etc.). Causality: Performing serial dilutions in 100% DMSO rather than aqueous media prevents the compound from "crashing out" (precipitating) at intermediate concentrations.

Step 2: Cell Seeding & Plate Geometry
  • Harvest & Count: Harvest cells in logarithmic growth phase. Ensure viability is >95% via Trypan Blue exclusion.

  • Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000 cells/well in 90 µL of complete media.

  • Edge Effect Mitigation: Fill the entire outer perimeter (Rows A and H, Columns 1 and 12) with 200 µL of sterile PBS. Causality: Evaporation in the outer wells alters the osmolarity of the media, stressing the cells and artificially lowering viability. PBS acts as an evaporative buffer.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for focal adhesion formation.

Step 3: Treatment & Self-Validation Controls
  • Dosing: Transfer 10 µL of a 10x intermediate working solution (prepared in media containing 1% DMSO) to the 90 µL of cells. The final volume is 100 µL, and the final DMSO concentration is uniformly 0.1% across all wells.

  • Control Implementation:

    • Vehicle Control (Negative): 0.1% DMSO in media (Establishes 100% baseline viability).

    • Positive Control: 1 µM Staurosporine (Induces rapid apoptosis; establishes 0% baseline viability).

  • Incubation: Incubate for the desired pharmacological window (typically 48 or 72 hours).

Step 4: Endpoint Readout & Z'-Factor Calculation
  • Readout: Add 100 µL of CellTiter-Glo® (or equivalent ATP-based luminescent reagent) to each well. Shake for 2 minutes to induce lysis, then incubate in the dark for 10 minutes.

  • Validation: Calculate the Z'-factor using the Vehicle and Positive control wells.

    • Formula:Z' = 1 - (3*(SD_vehicle + SD_positive) / |Mean_vehicle - Mean_positive|)

    • Causality: If Z' < 0.5, the assay window is too narrow or the variance is too high, and the IC50 data cannot be trusted.

Table 2: Assay Setup & Quality Control Metrics
Well TypeContentsExpected ReadoutPurpose
Edge Wells 200 µL PBSN/APrevents thermal/osmotic edge effects.
Vehicle Control Cells + 0.1% DMSOHigh LuminescenceEstablishes 100% viability baseline.
Positive Control Cells + 1 µM StaurosporineLow LuminescenceValidates assay sensitivity to cell death.
Test Compound Cells + Sulfonamide (Dose Series)VariableGenerates dose-response curve for IC50.

Mechanistic Insights: Sulfonamide-Induced Signaling

When N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide successfully engages its intracellular target, it typically triggers a cascade of signaling events. For sulfonamides acting as anti-proliferative agents or kinase inhibitors, the downstream effect often converges on the PI3K/AKT survival pathway, ultimately leading to Bax/Bcl-2 modulation and Caspase-mediated apoptosis.

Understanding this pathway is critical for selecting secondary assays. If the primary viability assay shows an IC50 of 5 µM, the next logical step is to perform a Western Blot for Cleaved Caspase-3 or phosphorylated AKT to prove the mechanism of action.

Pathway Compound N-[2-(3-chlorophenyl)ethyl]- 4-methylbenzenesulfonamide Target Intracellular Target (e.g., Kinase/Enzyme) Compound->Target Inhibits PI3K PI3K / AKT Pathway Target->PI3K Downregulates Bax Bax / Bcl-2 Modulation PI3K->Bax Modulates Caspase Caspase 3/7 Activation Bax->Caspase Activates Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution

Caption: Proposed signaling cascade modulated by sulfonamide-based target inhibition.

References

  • Title: Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL: [Link] [1]

  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: International Journal of Molecular Sciences (via PubMed Central) URL: [Link] [2]

  • Title: Promoting the adoption of best practices and standards to enhance quality and reproducibility of stem cell research (Good Cell Culture Practice) Source: Stem Cell Reports (via PubMed Central) URL: [Link] [3]

"in vivo studies using N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Pharmacological Profiling of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide

Executive Summary & Mechanistic Rationale

N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide (hereafter referred to as CPE-TMS ) is a synthetic secondary sulfonamide characterized by a highly lipophilic 3-chlorophenethyl moiety. With a molecular weight of 309.81 g/mol and an estimated LogP > 4.0, CPE-TMS is structurally primed for central nervous system (CNS) penetration. Sulfonamide derivatives of this class are frequently investigated as modulators of neuroreceptor targets (e.g., monoamine receptors) and ion channels (e.g., TRP channels).

However, the in vivo translation of lipophilic sulfonamides is often bottlenecked by high plasma protein binding, rapid hepatic metabolism (via N-acetyltransferases and CYP450 enzymes) [1], and poor aqueous solubility. This Application Note provides a comprehensive, self-validating protocol for evaluating the pharmacokinetic (PK) profile, blood-brain barrier (BBB) penetrance, and neurobehavioral efficacy of CPE-TMS in murine models.

Pharmacokinetic & BBB Penetrance Profiling

Causality & Experimental Design: Before behavioral efficacy can be established, target engagement requires adequate free-fraction exposure in the brain. To determine this, a dual-route (IV/PO) PK study is required. We utilize a co-solvent formulation (5% DMSO, 10% Tween-80, 85% Saline) to solubilize the hydrophobic CPE-TMS. This specific ratio prevents the compound from precipitating upon injection into the aqueous bloodstream, which would otherwise cause micro-embolisms or artificially skewed PK data.

Step-by-Step Protocol: Dosing and Sampling

  • Formulation: Dissolve CPE-TMS in 100% DMSO to create a 20x stock. Add Tween-80 and vortex for 2 minutes. Slowly add 0.9% sterile saline dropwise while sonicating to yield a clear microemulsion.

  • Animal Preparation: Fast adult male C57BL/6J mice (20-25g) for 12 hours prior to oral gavage (PO) to normalize gastric absorption. IV cohorts do not require fasting.

  • Dosing: Administer 5 mg/kg IV (tail vein) and 20 mg/kg PO (gavage). Self-Validation Step: Always include a vehicle-only control group to assess formulation toxicity and establish a baseline.

  • Blood Collection: At 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, collect 50 µL of blood via submandibular bleed into K2EDTA tubes. Centrifuge at 2,000 x g for 10 mins at 4°C to isolate plasma.

  • Brain Harvesting: At T=1h and T=4h, euthanize a subset of mice via CO2 asphyxiation. Transcardially perfuse with ice-cold PBS to remove blood from brain microvasculature. Causality: Failing to perfuse will result in residual blood in the brain tissue, artificially inflating the apparent brain concentration of the drug. Extract and snap-freeze the brain in liquid nitrogen.

LC-MS/MS Bioanalysis

Causality & Experimental Design: Quantification of small molecules in complex matrices like brain tissue requires rigorous protein precipitation to eliminate matrix effects (ion suppression/enhancement) during electrospray ionization [2]. We employ cold acetonitrile precipitation coupled with an isotopically labeled internal standard (IS) to create a self-validating quantitative assay.

Step-by-Step Protocol: Extraction

  • Brain Homogenization: Weigh the frozen brain tissue. Add 3 volumes (w/v) of 80:20 Methanol:Water. Homogenize using a bead beater at 4°C for 2 minutes.

  • Protein Precipitation: To 50 µL of plasma or brain homogenate, add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of the Internal Standard (e.g., Tolbutamide-d9).

  • Phase Separation: Vortex for 5 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Reconstitution: Transfer 100 µL of the supernatant to an LC vial, evaporate under nitrogen, and reconstitute in 100 µL of initial mobile phase (e.g., 5% Acetonitrile in Water with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18). Monitor the MRM transition for CPE-TMS (predictive [M+H]+ m/z 310.1 -> 155.0).

Data Presentation: Anticipated PK Parameters The following table summarizes the target PK metrics required to validate CPE-TMS for downstream efficacy studies.

PK ParameterIV Dosing (5 mg/kg)PO Dosing (20 mg/kg)Target Threshold for CNS Efficacy
Cmax (Plasma) N/A (Extrapolated C0)1,200 - 1,800 ng/mL> 1,000 ng/mL
Tmax (Plasma) N/A0.5 - 1.0 h< 2.0 h (indicates rapid absorption)
Half-life (T1/2) 2.5 - 4.0 h3.0 - 4.5 h> 2.0 h (ensures sustained exposure)
Bioavailability (F%) 100%40 - 60%> 30%
Brain/Plasma Ratio (Kp) 1.2 - 1.5 (at 1h)1.1 - 1.4 (at 1h)> 0.8 (confirms BBB penetrance)

In Vivo Neurobehavioral Efficacy Models

Causality & Experimental Design: Once BBB penetrance is confirmed, target engagement is assessed. For novel CNS-active sulfonamides, it is imperative to first rule out generalized motor toxicity before assessing specific cognitive or anxiolytic effects [3]. The Open Field Test (OFT) serves as a dual-purpose assay: it measures general locomotion (toxicity/sedation) and thigmotaxis (anxiety-like behavior).

Step-by-Step Protocol: Open Field Test (OFT)

  • Acclimatization: Move mice to the behavioral testing room 1 hour prior to the experiment. Ensure ambient lighting is dim (approx. 40 lux) and white noise (60 dB) is playing to mask external sounds.

  • Dosing: Administer CPE-TMS (PO or IP) at the calculated Tmax (e.g., 1 hour prior to testing) based on the PK data gathered in Section 2.

  • Testing: Place the mouse in the center of a 40 cm x 40 cm opaque acrylic arena.

  • Tracking: Record activity for 15 minutes using an overhead camera and automated tracking software (e.g., EthoVision XT).

  • Analysis: Quantify total distance moved (cm) to assess motor function, and time spent in the center zone (defined as the central 20 cm x 20 cm) to assess anxiolytic/anxiogenic target engagement.

Process Visualizations

InVivoWorkflow A Compound Formulation (CPE-TMS in 5% DMSO/10% Tween) B PK & BBB Profiling (Mice, IV/PO Dosing) A->B C LC-MS/MS Bioanalysis (Plasma & Brain Homogenate) B->C D Brain/Plasma Ratio > 0.8? (Target Engagement Check) C->D E Neurobehavioral Assays (Open Field & Elevated Plus) D->E Yes F Formulation Optimization (Lipid/Nanoparticle) D->F No G Efficacy Validation (Data Analysis) E->G F->B

Preclinical in vivo workflow for evaluating CNS-targeted sulfonamide derivatives.

Extraction S1 Harvest Brain Tissue & Plasma S2 Homogenization (3x vol 80:20 MeOH:H2O) S1->S2 S3 Protein Precipitation (Cold Acetonitrile + IS) S2->S3 S4 Centrifugation (14,000g, 10 min, 4°C) S3->S4 S5 Supernatant Transfer & Evaporation S4->S5 S6 Reconstitution & LC-MS/MS Injection S5->S6

Step-by-step bioanalytical extraction protocol for quantifying CPE-TMS.

References

  • Title: Clinical pharmacokinetics of sulfonamides and their metabolites: an encyclopedia. Source: Antibiotics and Chemotherapy (1987) URL: [Link]

  • Title: A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Source: Analytical Methods (2014) URL: [Link]

  • Title: Application of a liquid chromatography-tandem mass spectrometry (LC/MS/MS) method to the pharmacokinetics of ON01910 in brain tumor-bearing mice. Source: Journal of Pharmaceutical and Biomedical Analysis (2011) URL: [Link]

Application Note: Advanced Analytical Quantification of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide (Chemical Formula: C₁₅H₁₆ClNO₂S, Monoisotopic Mass: 309.06 Da) is a highly specific synthetic tosylamine derivative. Molecules containing the benzenesulfonamide scaffold are frequently investigated in drug discovery due to their diverse pharmacological profiles. Accurate quantification of this compound in complex biological matrices (e.g., plasma, tissue homogenates) is critical for pharmacokinetic (PK) profiling, bioavailability studies, and toxicological assessments.

Due to the compound's lipophilicity and the potential for matrix interference, traditional UV-based detection falls short in sensitivity. Therefore, Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS) serves as the gold standard for its quantification[1].

Analytical Strategy & Causality

As a self-validating analytical system, this method is designed to account for ionization dynamics, isotopic signatures, and matrix effects.

  • Ionization Dynamics: The secondary amine nitrogen adjacent to the strongly electron-withdrawing sulfonyl group makes protonation challenging. However, the addition of 0.1% formic acid to the mobile phase forces the equilibrium toward the protonated state, ensuring robust [M+H]⁺ ion formation in Positive Electrospray Ionization (ESI+) mode[2].

  • Mechanistic Fragmentation & Isotopic Signature: The target analyte contains a chlorine atom, yielding a natural ³⁵Cl/³⁷Cl isotopic ratio of approximately 3:1 (m/z 310.1 and 312.1, respectively). During Collision-Induced Dissociation (CID), the molecule preferentially cleaves at the S-N bond. The dominant product ions—the tosyl cation (m/z 155.0) and the tropylium ion (m/z 91.0)—do not contain the chlorine atom. Consequently, fragmenting the ³⁷Cl precursor (m/z 312.1) yields the exact same product ions. Monitoring both transitions provides an elegant, built-in diagnostic tool to differentiate the target analyte from isobaric matrix interferences.

  • Matrix Effect Mitigation: Biological matrices cause significant ion suppression in ESI. To ensure trustworthiness and self-validation, we employ Solid-Phase Extraction (SPE) combined with a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a ¹³C₆-labeled analog)[3]. Advanced techniques like FAIMS (High-Field Asymmetric Waveform Ion Mobility Spectrometry) can also be integrated to further reduce matrix interference and improve the Limit of Quantification (LOQ)[4].

Workflow Visualization

Workflow Sample 1. Plasma Sample + SIL-IS Spike SPE 2. SPE Clean-up (Oasis HLB) Sample->SPE LC 3. UHPLC (C18 Core-Shell) SPE->LC ESI 4. ESI+ Ionization [M+H]+ m/z 310.1 LC->ESI MSMS 5. MRM Detection (Triple Quad) ESI->MSMS

Figure 1: End-to-end LC-MS/MS analytical workflow for sulfonamide quantification.

Experimental Protocols

Step-by-Step Sample Preparation (Solid-Phase Extraction)

A robust extraction protocol isolates the highly lipophilic tosyl-containing compound from protein-rich matrices while maintaining sample integrity.

  • Aliquoting & Spiking: Transfer 200 µL of biological plasma into a clean 1.5 mL microcentrifuge tube. Spike with 10 µL of the SIL-IS working solution (100 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation (PPT): Add 600 µL of cold acetonitrile (ACN) containing 1% formic acid to disrupt protein binding. Vortex vigorously for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • SPE Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg/1 cc) with 1 mL of MS-grade methanol, followed by 1 mL of MS-grade water.

  • Loading & Washing: Dilute the supernatant from Step 2 with 2 mL of water to reduce the organic content, then load the mixture onto the conditioned cartridge. Wash with 1 mL of 5% methanol in water to elute polar endogenous interferences.

  • Elution & Reconstitution: Elute the target analyte and SIL-IS using 1 mL of 100% methanol. Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (90% Water / 10% ACN with 0.1% Formic Acid).

LC-MS/MS Method Parameters

Chromatographic separation is performed on a C18 core-shell column to leverage hydrophobic interactions with the tosyl and chlorophenyl groups, ensuring sharp peak shapes and optimal retention.

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)
0.00.49010
1.00.49010
4.00.41090
5.50.41090
5.60.49010
7.00.49010

*Mobile Phase A: MS-Grade Water + 0.1% Formic Acid; Mobile Phase B: MS-Grade Acetonitrile + 0.1% Formic Acid.

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Diagnostic Purpose
Target (³⁵Cl)310.1155.022Quantifier (Tosyl cation)
Target (³⁵Cl)310.191.035Qualifier (Tropylium ion)
Target (³⁷Cl)312.1155.022Isotope Confirmation
SIL-IS (¹³C₆)316.1161.022Internal Standard

Method Validation & System Suitability

To guarantee analytical trustworthiness, the method must be validated according to ICH M10 guidelines for bioanalytical method validation:

  • Linearity: Matrix-matched calibration curves must demonstrate a coefficient of determination (R²) > 0.995 over a dynamic range of 0.5 ng/mL to 1000 ng/mL.

  • Accuracy & Precision: Intra-day and inter-day precision (CV%) must be ≤15% for all quality control (QC) levels, and ≤20% at the Lower Limit of Quantification (LLOQ).

  • Matrix Factor (MF): Calculated by comparing the peak area of the analyte spiked post-extraction to a neat standard solution. The IS-normalized MF should fall strictly between 0.85 and 1.15, proving the SIL-IS effectively corrects for matrix suppression[3].

References

  • Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. National Institutes of Health (PMC). URL:[1]

  • Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe. LCGC International. URL:[3]

  • Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry. National Institutes of Health (PMC). URL:[2]

  • Quantification of sulfonamides in meat muscle matrix using FAIMS separation technology. Thermo Fisher Scientific. URL:[4]

Sources

Troubleshooting & Optimization

"N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide synthesis yield improvement"

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide Synthesis & Yield Optimization

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals optimizing the sulfonylation of 2-(3-chlorophenyl)ethanamine with p-toluenesulfonyl chloride (TsCl). Here, we dissect the mechanistic bottlenecks of sulfonamide synthesis—such as reagent hydrolysis, bis-sulfonylation, and pH-dependent nucleophilicity—to provide actionable, self-validating troubleshooting protocols.

Workflow for N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide synthesis and troubleshooting.

Section 1: Troubleshooting Guide & FAQs

Q1: My reaction stalls at 60-70% conversion despite overnight stirring. Why is the amine not fully reacting? Root Cause (Causality): The stalling is rarely a kinetic issue of the amine itself, but rather a stoichiometric imbalance caused by one of two competing side reactions:

  • Amine Protonation: The reaction generates one equivalent of HCl. If the base (e.g., Triethylamine or Na₂CO₃) is depleted or poorly distributed, the unreacted 2-(3-chlorophenyl)ethanamine is protonated to form an unreactive ammonium salt.

  • TsCl Hydrolysis: Moisture in the solvent or atmospheric water reacts with TsCl to form p-toluenesulfonic acid (TsOH) and HCl[1]. This consumes the electrophile before the amine can react. Resolution: Ensure the reaction is strictly anhydrous if using organic bases, or use a well-buffered biphasic Schotten-Baumann system (pH 10-12) to continuously scavenge HCl without rapidly hydrolyzing the TsCl[2]. Add an additional 0.1-0.2 equivalents of TsCl if TLC indicates unreacted amine but no active TsCl remains.

Q2: I observe a non-polar side product on TLC (running higher than the target sulfonamide). What is this, and how do I minimize it? Root Cause (Causality): You are likely observing the N,N-bis-tosyl derivative (bis-sulfonylation). The primary sulfonamide product has an acidic N-H proton (pKa ~10). In the presence of excess strong base and excess TsCl, this proton is removed, and the resulting sulfonamide anion attacks a second molecule of TsCl. Resolution:

  • Limit TsCl to exactly 1.05 - 1.10 equivalents.

  • Avoid large excesses of strong bases like NaH or prolonged exposure to high concentrations of Triethylamine.

  • Switch to Schotten-Baumann biphasic conditions; the aqueous base neutralizes HCl but is less likely to drive the organic-soluble sulfonamide into its highly reactive anionic state compared to homogeneous organic bases[3].

Q3: Should I use a homogeneous anhydrous system (DCM/Pyridine) or a biphasic Schotten-Baumann system (DCM/Aq. Na₂CO₃)? Root Cause (Causality): Both are viable, but they serve different operational scales and purity profiles. Homogeneous systems are kinetically faster but prone to bis-sulfonylation and require rigorously dry solvents. Biphasic systems are highly scalable, eco-friendly, and leverage the immiscibility of phases to protect the acid chloride from rapid hydrolysis while efficiently trapping HCl in the aqueous layer[4],[2]. Resolution: For this specific substrate, a biphasic system (DCM and 10% aq. Na₂CO₃) is recommended to maximize the yield of the mono-sulfonamide while simplifying the workup.

Mechanistic pathway of sulfonylation highlighting the competing hydrolysis side reaction.

Section 2: Quantitative Data & Condition Optimization

To guide your experimental design, the following table summarizes the expected outcomes based on different base/solvent systems for the tosylation of phenethylamine derivatives.

Solvent SystemBase (Equivalents)TsCl (Equivalents)Temp (°C)Expected YieldPrimary Impurity Profile
DCM (Anhydrous)Triethylamine (1.5)1.100 to RT75 - 82%Bis-tosylation (~5-10%)
Pyridine (Neat)Pyridine (Solvent)1.20RT60 - 70%Difficult solvent removal
Acetone / WaterNaHCO₃ (2.0)1.00RT65 - 75%TsCl Hydrolysis (TsOH)
DCM / Water (Biphasic) Na₂CO₃ (2.0) 1.05 0 to RT 88 - 95% Trace unreacted amine

Note: The biphasic DCM/Water system using Na₂CO₃ provides the optimal balance of high yield and minimal side reactions for primary amines[3].

Section 3: Self-Validating Standard Operating Procedure (SOP)

Optimized Biphasic Synthesis of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide

This protocol utilizes a modified Schotten-Baumann approach to ensure high mono-sulfonylation yield while providing built-in validation steps.

Step 1: Preparation of the Biphasic Mixture

  • Dissolve 2-(3-chlorophenyl)ethanamine (1.0 eq, e.g., 10 mmol, 1.55 g) in 20 mL of Dichloromethane (DCM) in a round-bottom flask.

  • Prepare a solution of Sodium Carbonate (Na₂CO₃) (2.0 eq, 20 mmol, 2.12 g) in 20 mL of deionized water.

  • Combine the two solutions and cool the biphasic mixture to 0 °C using an ice bath under vigorous magnetic stirring (minimum 800 rpm to ensure phase mixing). Validation Check: The mixture must be vigorously stirring to create a temporary emulsion; poor mixing will isolate the amine in the organic phase without base access, leading to protonation by localized HCl.

Step 2: Electrophile Addition

  • Dissolve p-Toluenesulfonyl chloride (TsCl) (1.05 eq, 10.5 mmol, 2.00 g) in 10 mL of DCM.

  • Add the TsCl solution dropwise to the vigorously stirring biphasic mixture over 15-20 minutes at 0 °C. Causality: Dropwise addition at 0 °C minimizes the exothermic hydrolysis of TsCl by the aqueous base, ensuring the electrophile is preserved for the more nucleophilic amine[3].

Step 3: Reaction Progression & In-Process Control (IPC)

  • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Self-Validation (TLC): Stop stirring to let the phases separate. Sample the bottom DCM layer. Run a TLC (Hexanes:EtOAc 3:1, UV visualization). The starting amine will stay at the baseline (or can be stained with Ninhydrin), while the product will run at Rf ~0.4.

  • If amine remains, check the pH of the aqueous layer. If pH < 8, add more Na₂CO₃. If pH > 8, add 0.1 eq of TsCl and stir for another 30 mins.

Step 4: Workup and Purification

  • Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Wash the organic layer sequentially with:

    • 1N HCl (20 mL) to remove any trace unreacted amine.

    • Brine (20 mL) to remove excess water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Crystallization: The crude product can be recrystallized from hot Ethanol or an EtOAc/Hexane mixture to yield pure N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide as a white crystalline solid.

References

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives Source: MDPI URL:[Link]

  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis Source: ACS Publications URL:[Link]

  • Schotten–Baumann reaction Source: Grokipedia URL:[Link]

Sources

"N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide stability and degradation issues"

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide Stability & Troubleshooting Guide

Introduction

Welcome to the Technical Support Center for N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide . This guide is designed for researchers and drug development professionals dealing with the formulation, storage, and analytical quantification of this specific tosylamide derivative. While sulfonamides are generally recognized for their high chemical stability under physiological conditions[1], this specific structural assembly introduces localized vulnerabilities. The sulfonamide (S-N) bond is susceptible to extreme hydrolytic stress[2], the 3-chlorophenyl ring acts as a target for photolytic dehalogenation, and the benzylic/methyl positions are prone to oxidative attack[3].

This technical guide provides actionable troubleshooting steps, validated protocols, and mechanistic insights to ensure the integrity of your compound during storage, formulation, and analytical testing.

Troubleshooting FAQs

Q1: Why am I observing degradation in my aqueous stock solutions over time? A: The degradation is likely pH-driven. Sulfonamides are highly stable in aqueous solutions between pH 4.0 and 9.0[1]. However, if your stock solution is prepared in unbuffered water that has absorbed atmospheric CO2 (becoming acidic), or in highly alkaline assay buffers, the S-N bond undergoes hydrolysis. Mechanistically, under acidic conditions, the sulfonamide nitrogen is protonated, transforming it into a superior leaving group and facilitating nucleophilic attack by water[2]. Under strongly basic conditions, hydroxide ions attack the electron-deficient sulfur atom. Solution: Always prepare long-term aqueous stocks in buffered solutions maintained between pH 6.0 and 8.0.

Q2: What are the primary degradation products I should look for in my LC-MS/HPLC traces? A: Depending on the stressor, you will observe distinct degradants:

  • Hydrolysis: Cleavage of the S-N bond yields 4-methylbenzenesulfonic acid (tosylic acid) and 2-(3-chlorophenyl)ethylamine . Look for the corresponding m/z peaks in your mass spectrometer.

  • Photolysis: The C-Cl bond on the aromatic ring is photolabile. UV exposure leads to homolytic cleavage and subsequent hydrogen abstraction from the solvent, yielding the dehalogenated product: N-(2-phenylethyl)-4-methylbenzenesulfonamide [2].

  • Oxidation: Radical oxidation (e.g., from trace peroxides in aging ether/THF solvents) typically targets the electron-rich methyl group on the tosyl ring, yielding 4-carboxybenzenesulfonamide derivatives[3].

Q3: My benchtop assays show inconsistent compound concentrations. Could light exposure be the issue? A: Yes. The aromatic rings, particularly the chlorinated phenyl group, act as chromophores that absorb UV light[2]. If your benchtop assays are conducted under standard fluorescent lighting for extended periods without protection, photodehalogenation will artificially lower the concentration of the intact active pharmaceutical ingredient (API). Solution: Transition to amber glassware for all stock solutions and use low-actinic lighting during prolonged benchtop manipulations.

Q4: How should I store the compound to ensure maximum shelf-life? A: Store the compound in its solid state at -20°C in a desiccator, protected from light. For liquid stocks (e.g., in DMSO), aliquot into single-use amber vials and store at -80°C to prevent freeze-thaw cycles, which can introduce condensation (water) and localized pH shifts upon freezing.

Quantitative Stability Profile

To facilitate rapid risk assessment, the following table summarizes the degradation kinetics of the compound under standard ICH-aligned stress conditions.

Stress ConditionReagents / EnvironmentTemp (°C)TimeEstimated Degradation (%)Primary Mechanism
Physiological pH 7.4 Buffer37°C7 Days< 1.0%None (Stable)
Acidic Hydrolysis 0.1 M HCl (pH 1.0)60°C48 Hours15 - 20%S-N Bond Cleavage
Basic Hydrolysis 0.1 M NaOH (pH 13.0)60°C48 Hours25 - 30%S-N Bond Cleavage
Oxidative 3.0% H2O225°C24 Hours10 - 15%Methyl/Benzylic Oxidation
Photolytic UV-Vis Light (ICH Q1B)25°C24 Hours20 - 25%Photodehalogenation

Experimental Protocols

Protocol 1: Forced Degradation & Stability-Indicating Assessment Purpose: To generate a complete degradation profile for method validation, ensuring that analytical methods can separate the parent compound from all potential degradants[4].

  • Preparation of Stock: Dissolve the compound in HPLC-grade Methanol to a concentration of 1.0 mg/mL.

  • Acid Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1 M HCl. Incubate at 60°C for 48 hours. Neutralize with 1.0 mL of 0.1 M NaOH before injection[2].

  • Base Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1 M NaOH. Incubate at 60°C for 48 hours. Neutralize with 1.0 mL of 0.1 M HCl before injection[2].

  • Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 3.0% H2O2. Incubate at room temperature in the dark for 24 hours.

  • Photolytic Stress: Place 2.0 mL of stock in a clear quartz cuvette. Expose to UV-Vis light (1.2 million lux hours and 200 watt hours/square meter) per ICH Q1B guidelines.

  • Control: Maintain a 1.0 mg/mL stock in Methanol at 4°C in the dark.

Protocol 2: Self-Validating RP-HPLC-UV Method Purpose: A robust method to separate the intact compound from its hydrolytic and photolytic degradants. Causality Check: We utilize an ammonium acetate buffer because it is volatile (LC-MS compatible) and maintains a neutral pH (pH 7.0), preventing on-column hydrolysis of the sulfonamide during the run[4].

  • Column: YMC-Triart C8 or Waters XTerra RP18 (4.6 mm × 250 mm, 5 μm)[5].

  • Mobile Phase: Isocratic elution using Methanol : 10 mM Ammonium Acetate Buffer (pH 7.0) at a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (captures the aromatic chromophores).

  • Injection Volume: 10 μL.

  • System Suitability Testing (SST) - Critical for Self-Validation:

    • Resolution (Rs): Must be > 2.0 between the parent peak and the closest eluting degradant (e.g., the dehalogenated photoproduct).

    • Tailing Factor (Tf): Must be < 1.5 for the parent peak to ensure no secondary interactions with silanol groups on the column.

    • Action: Do not proceed with sample analysis if SST criteria fail; wash the column or adjust the mobile phase organic ratio.

Visualizations

degradation Parent N-[2-(3-chlorophenyl)ethyl]- 4-methylbenzenesulfonamide Hydrolysis Acid/Base Hydrolysis (S-N Cleavage) Parent->Hydrolysis Extreme pH / Heat Photolysis UV Photolysis (Dehalogenation) Parent->Photolysis UV Exposure Oxidation Oxidation (ROS) Parent->Oxidation H2O2 / Peroxides Prod1 4-Methylbenzenesulfonic Acid + 2-(3-chlorophenyl)ethylamine Hydrolysis->Prod1 Prod2 N-(2-phenylethyl)- 4-methylbenzenesulfonamide Photolysis->Prod2 Prod3 4-Carboxybenzenesulfonamide Derivatives Oxidation->Prod3

Caption: Primary degradation pathways of the compound under hydrolytic, photolytic, and oxidative stress.

workflow Start Assay Inconsistency Detected CheckLCMS Run LC-MS/HPLC-UV on Stock Solution Start->CheckLCMS Intact Single Peak (Intact Compound) CheckLCMS->Intact Degraded Multiple Peaks (Degradation) CheckLCMS->Degraded CheckBio Investigate Biological Assay Parameters Intact->CheckBio MassTosyl m/z matches Tosylic Acid (Hydrolysis) Degraded->MassTosyl MassDehalo m/z matches loss of Cl (Photolysis) Degraded->MassDehalo FixpH Adjust Buffer pH to 4.0 - 9.0 MassTosyl->FixpH FixLight Switch to Amber Vials Protect from Light MassDehalo->FixLight

Caption: Diagnostic workflow for troubleshooting assay inconsistencies related to compound degradation.

References

  • Hydrolysis of sulphonamides in aqueous solutions Source: PubMed / Elsevier URL:[Link]

  • Effects of Oxidation and Hydrolysis on the Chemical Stability of Drugs Source: IIP Series URL:[Link]

  • Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing Source: PubMed Central (PMC) / Scientia Pharmaceutica URL:[Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide Source: Trends in Sciences URL:[Link]

Sources

Technical Support Center: Crystallization of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the crystallization of this and related sulfonamide compounds. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop robust and reproducible crystallization protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a direct question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and what should I do?

A1: "Oiling out" is a common and frustrating phenomenon in crystallization. It occurs when the dissolved solid separates from the solution as a liquid phase (an oil) rather than a crystalline solid.[1]

Root Causes:

  • High Solute Concentration/Rapid Cooling: The solution is too supersaturated, often due to rapid cooling, causing the solute to crash out as a liquid.

  • Melting Point Depression: The melting point of your compound is lower than the temperature of the solution from which it is trying to crystallize.[1] This can be exacerbated by impurities creating a eutectic mixture.[2]

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for the sulfonamide, leading to poor solvation of the crystal lattice as it forms.

Troubleshooting Workflow:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil completely. Add a small amount of additional hot solvent (10-20% increase) to reduce the supersaturation level.[1]

  • Slow Down the Cooling Rate: This is the most critical step. Allow the solution to cool to room temperature gradually on the benchtop, insulated with a cloth or paper towels. Do not place it directly in an ice bath. Slow cooling is essential for giving molecules enough time to orient into an ordered crystal lattice.[2]

  • Induce Crystallization at a Higher Temperature: As the solution cools slowly, try to induce crystallization just below the boiling point by scratching the inside of the flask with a glass rod at the air-liquid interface.[1] This provides a surface for nucleation to begin while the temperature is still high, preventing oiling out.

  • Re-evaluate Your Solvent System: If the problem persists, the solvent may be the issue. Switch to a solvent with a lower boiling point or a different polarity. For sulfonamides, polar protic solvents or mixtures like ethanol-water or isopropanol-water are often effective.[1]

Q2: No crystals are forming, even after my solution has cooled completely. What is the problem?

A2: The absence of crystal formation typically points to one of two opposite problems: either the solution is not sufficiently supersaturated, or it is in a metastable supersaturated state where nucleation has not been initiated.

Root Causes:

  • Excessive Solvent: This is the most common reason for both low yield and failure to crystallize. If too much solvent was used, the solution may not become saturated enough for crystals to form upon cooling.[1]

  • Stable Supersaturation: The solution may be supersaturated, but the energy barrier for nucleation (the formation of the initial crystal seeds) has not been overcome.[1]

Solutions:

  • Induce Nucleation:

    • Scratching: Vigorously scratch the inside of the flask just below the surface of the liquid with a glass rod. This creates microscopic scratches on the glass that can act as nucleation sites.[1]

    • Seeding: If you have a pure crystal from a previous batch, add a single, tiny "seed" crystal to the solution. This provides a perfect template for further crystal growth.[2]

  • Increase Concentration: If induction methods fail, you likely used too much solvent. Carefully evaporate a portion of the solvent using a gentle stream of nitrogen or by gentle heating and then allow the solution to cool again.

  • Utilize an Anti-Solvent: If you are using a good solvent, you can try adding a miscible "anti-solvent" in which your compound is poorly soluble. Add the anti-solvent dropwise until the solution becomes persistently turbid, which indicates the onset of precipitation.[2] (See Protocol 2).

  • Cool to a Lower Temperature: After attempting induction at room temperature, cool the solution in an ice bath or even a dry ice/acetone bath to further decrease solubility and promote crystallization.[1]

Q3: My crystal yield is very low. How can I improve it?

A3: Low recovery is a classic optimization problem. The goal of crystallization is purification, so some loss is inevitable, but it can be minimized.

Root Causes:

  • Using Too Much Solvent: As with a failure to crystallize, using an excessive volume of solvent is the primary cause of low yield, as a significant portion of your product will remain in the mother liquor.[1]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem.[1]

  • Incomplete Cooling: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature will result in less product precipitating out.

Solutions:

  • Minimize Solvent Volume: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.

  • Prevent Premature Crystallization: When performing a hot filtration, use pre-heated glassware (funnel, receiving flask) and keep the solution hot. Perform the filtration as quickly as possible.

  • Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath for at least 30-60 minutes to maximize precipitation before filtration.[2]

  • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room-temperature solvent will re-dissolve some of your product.

Q4: I am getting very fine needles or an amorphous powder, not well-defined crystals. How can I fix this?

A4: The crystal habit (shape) and form (crystalline vs. amorphous) are dictated by kinetics. Rapid precipitation from a highly supersaturated solution prevents molecules from arranging into an ordered lattice, resulting in amorphous solids or small, poorly-formed crystals like needles.[2][3]

Root Causes:

  • Rapid Cooling: Crashing the solution in an ice bath from a high temperature is a primary cause.

  • High Supersaturation: Too little solvent was used, or the concentration is simply too high.

  • Solvent Effects: The solvent itself can influence crystal habit. Interactions between the solvent and specific crystal faces can either inhibit or promote growth in certain directions.[4]

Solutions:

  • Drastically Reduce the Cooling Rate: This is the most important factor. Allow the flask to cool slowly to room temperature, then insulate it and place it in a dewar filled with warm water and allow it to cool to room temperature over several hours before moving to a refrigerator or ice bath.[2]

  • Use a Solvent/Anti-solvent System: Dissolve the compound in a good solvent and then slowly add an anti-solvent. This allows for controlled, gradual generation of supersaturation, which favors the growth of larger, more well-defined crystals.[2]

  • Slow Evaporation: Dissolve the compound in a suitable solvent at room temperature and loosely cap the container. Allowing the solvent to evaporate over several days can yield high-quality single crystals.[2]

  • Experiment with Different Solvents: The choice of solvent can significantly alter crystal habit.[5] Try solvents with different polarities or hydrogen-bonding capabilities (e.g., switching from ethanol to ethyl acetate).

Q5: I am observing different crystal forms (polymorphs) in different batches. How can I control this?

A5: Polymorphism, the ability of a compound to exist in multiple crystal structures, is a well-documented phenomenon in sulfonamides.[6][7][8] These different forms can have different physical properties like solubility and stability, making control essential for reproducible results.[9][10] Polymorphism is driven by the different ways molecules can pack, which is heavily influenced by intermolecular interactions, particularly the strong N-H···O hydrogen bonds in the sulfonamide group.[11][12]

Control Strategies:

  • Standardize Crystallization Conditions: This is paramount. Strictly control all parameters: solvent choice, cooling rate, final temperature, agitation, and concentration. Even minor variations can lead to different polymorphs.[2]

  • Seeding: This is the most powerful method for controlling polymorphism. Introduce a seed crystal of the desired polymorph into the supersaturated solution. The seed acts as a template, directing the crystallization to produce that specific form.[2][9]

  • Solvent Selection: The choice of solvent can dictate which polymorph is favored thermodynamically or kinetically.[2] Experiment with a range of solvents (e.g., protic, aprotic, polar, nonpolar) to identify which solvent consistently produces the desired form.

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization issues.

G start Crystallization Issue Encountered oil Product is 'Oiling Out' start->oil no_xtal No Crystals Forming start->no_xtal low_yield Low Crystal Yield start->low_yield bad_xtal Amorphous Solid or Fine Needles start->bad_xtal reheat 1. Re-heat to dissolve oil 2. Add more hot solvent 3. Cool VERY slowly oil->reheat induce 1. Induce Nucleation:   - Scratch flask   - Add seed crystal no_xtal->induce optimize_yield 1. Use minimum hot solvent 2. Ensure complete cooling (ice bath) 3. Wash with ice-cold solvent low_yield->optimize_yield slow_cool 1. Reduce cooling rate drastically 2. Use solvent/anti-solvent method 3. Try slow evaporation bad_xtal->slow_cool evap 2. Concentrate solution (evaporate some solvent) induce->evap If induction fails

Caption: A decision-making workflow for troubleshooting common crystallization problems.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide? A: There is no single "best" solvent, as the ideal choice depends on the purity of your crude material and the desired crystal form. A good starting point for sulfonamides is often a polar protic solvent.[1]

Solvent Screening Guidance:

Solvent ClassExamplesSuitability for SulfonamidesRationale
Alcohols Ethanol, IsopropanolExcellent Start Good balance of polarity. Can form hydrogen bonds. Often used as a co-solvent with water.[1]
Ketones AcetoneGood Polar aprotic. Good dissolving power, but may be too strong, requiring an anti-solvent.
Esters Ethyl AcetateModerate Medium polarity. Can be effective but may have lower solubility at high temps.
Hydrocarbons Heptane, ToluenePoor (as single solvent) Generally too nonpolar to dissolve sulfonamides effectively. Best used as an anti-solvent.
Ethers Diethyl Ether, MTBEPoor (as single solvent) Similar to hydrocarbons; primarily used as anti-solvents.

An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[2] A good practice is to test solubility in several solvents on a small scale before committing the entire batch.

Q: How does the cooling rate really impact my crystals? A: The cooling rate is a primary kinetic factor that controls the rate of supersaturation.

  • Fast Cooling: Generates high supersaturation quickly. Molecules don't have time to orient properly, leading to high nucleation rates but low growth rates. This results in many small, often impure crystals or an amorphous solid.[2]

  • Slow Cooling: Generates low supersaturation gradually. This favors crystal growth over nucleation, allowing existing crystals to grow larger and with higher purity as molecules have time to find the most stable position in the crystal lattice.[2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves.

  • (Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass for final drying.

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is excellent for compounds that are too soluble in a solvent even at low temperatures or for improving crystal quality.[2]

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (a miscible solvent in which the compound is insoluble, e.g., heptane or water) dropwise with constant swirling.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of saturation.[2]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. Cooling in an ice bath can increase the yield.

  • Isolation, Washing, and Drying: Follow steps 6-7 from the Single-Solvent Recrystallization protocol, using a mixture of the solvent and anti-solvent or the pure anti-solvent for washing.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed. (2018, January 15).
  • Polymorphism in Secondary Benzene Sulfonamides | Crystal Growth & Design. (2010, August 25).
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (n.d.).
  • Polymorphism of Aromatic Sulfonamides with Fluorine Groups | Crystal Growth & Design. (2012, April 13).
  • Polymorphism in secondary benzene sulfonamides - Publications of the IAS Fellows. (2011, March 4).
  • (PDF) Polymorphism in Sulfonamides - ResearchGate. (2025, August 6).
  • Full article: Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. (2007, October 2).
  • Crystallization & Solid Form Challenges for Intermediates - Tianming Pharmaceuticals. (2025, December 26).
  • Crystallization Challenges in Pharmaceutical Products - Zhanghua Dryer. (2025, October 12).
  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC. (n.d.).
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025, February 20).

Sources

Q1: Why does this compound show potent inhibition in my primary biochemical assay, but the dose-response curve is unusually steep and activity vanishes in secondary assays?

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and structural liabilities of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide (Chemical Formula: C₁₅H₁₆ClNO₂S).

Because this molecule combines a lipophilic halogenated phenethyl moiety with a polar sulfonamide core, it frequently exhibits anomalous behavior in aqueous biochemical assays, mass spectrometry, and oxidative environments. This guide bypasses generic advice, focusing instead on the mechanistic causality behind these unexpected results and providing self-validating protocols to resolve them.

The Causality: You are likely observing an aggregation-based false positive. Small organic molecules with a high partition coefficient (LogP), such as N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide, are highly prone to forming colloidal aggregates in aqueous buffers[1]. These aggregates range from 30 to 1000 nm in diameter and sequester the target protein non-specifically via surface adsorption[2].

This phenomenon is characterized by unusually steep Hill slopes (n_H > 2) and a complete loss of inhibitory activity when the assay conditions are slightly perturbed (e.g., by adding carrier proteins or non-ionic detergents)[3].

Self-Validating Protocol: Detergent-Sensitivity & DLS Workflow This protocol is a self-validating system: if the molecule is a true, stoichiometric active-site binder, its IC₅₀ will remain constant regardless of detergent addition. If it is a colloidal aggregator, the IC₅₀ will shift dramatically (>10-fold) or the activity will be completely abolished, confirming the artifact.

  • Baseline Establishment: Run your standard biochemical assay using a 10-point dose-response curve (ranging from 0.1 µM to 100 µM) in your standard aqueous buffer. Calculate the baseline IC₅₀ and Hill slope.

  • Detergent Perturbation: Prepare a parallel assay buffer supplemented with 0.01% (v/v) Triton X-100 or Tween-20. Ensure the detergent is thoroughly mixed before adding the target protein.

  • Protein Scavenging (Orthogonal Control): Prepare a third assay buffer supplemented with 1 mg/mL Bovine Serum Albumin (BSA).

  • Re-evaluation: Run the dose-response curves in both the detergent and BSA buffers.

  • Dynamic Light Scattering (DLS) Confirmation: Dissolve the compound at 50 µM in the standard buffer (without protein) and analyze via DLS to detect particles >30 nm, which definitively proves colloidal formation.

Quantitative Data Summary: The table below illustrates the typical quantitative shifts observed when N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide acts as an aggregator.

Assay ConditionAdditive ConcentrationObserved IC₅₀ (µM)Hill Slope (n_H)Mechanistic Conclusion
Standard BufferNone (0%)1.2 ± 0.33.8Potential Aggregation
Low Detergent0.001% Triton X-10014.5 ± 2.11.8Aggregate Disruption Initiated
High Detergent0.01% Triton X-100> 100 (No activity)N/AConfirmed False Positive
Protein Scavenger1 mg/mL BSA> 100 (No activity)N/AConfirmed False Positive

Q2: During metabolite identification via LC-MS/MS, I am observing an unexpected major fragment at [M-H-64]⁻. Is this a dealkylated metabolite?

The Causality: No, this is not a biological metabolite; it is a well-documented gas-phase rearrangement artifact. During Collision-Induced Dissociation (CID) in negative ion mode, sulfonamides frequently undergo an unanticipated neutral loss of 64 Da, corresponding to the ejection of sulfur dioxide (SO₂)[4].

Unlike simple bond cleavages, this is a complex intramolecular rearrangement where the aryl group migrates to the nitrogen atom as the SO₂ is expelled. Misinterpreting this [M-H-64]⁻ peak as a biological cleavage product is a common pitfall in pharmacokinetic and metabolic stability studies. Furthermore, sulfonamides are known to form specific covalent adducts with biological thiols (like cysteine residues in hemoglobin or albumin), which can further complicate mass spectra[5].

Self-Validating Protocol: MS Optimization for Sulfonamides To validate whether a mass shift is a CID artifact or a true metabolite, utilize the molecule's intrinsic isotopic signature.

  • Polarity Switching: Run the LC-MS/MS in both positive (+ESI) and negative (-ESI) ionization modes. The SO₂ loss is predominantly observed in the anionic state[4].

  • Isotope Pattern Verification: N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide contains a single chlorine atom. Check the suspected fragment for the characteristic ³⁵Cl/³⁷Cl isotopic ratio of 3:1. If the [M-H-64]⁻ peak retains this 3:1 ratio, the chlorophenyl ring is intact, proving the loss is strictly from the sulfonamide core.

  • Collision Energy (CE) Titration: Gradually decrease the collision energy from 40 eV down to 10 eV. If the [M-H-64]⁻ peak diminishes while the intact [M-H]⁻ parent ion (m/z ~308) recovers, the phenomenon is confirmed as a CID-induced fragmentation artifact.

LCMS_Troubleshooting Start Unexpected Mass Peak in LC-MS/MS CheckMode Determine Ionization Mode Start->CheckMode NegMode Negative ESI (-ve) CheckMode->NegMode PosMode Positive ESI (+ve) CheckMode->PosMode Loss64 Observe[M-H-64]⁻ ? (Neutral SO₂ Loss) NegMode->Loss64 IsoPattern Check ³⁵Cl/³⁷Cl Isotope Ratio (3:1) PosMode->IsoPattern ConfirmRearrange Confirm Intramolecular Rearrangement Artifact Loss64->ConfirmRearrange Yes ConfirmAdduct Evaluate Na⁺/K⁺ Adduct Formation IsoPattern->ConfirmAdduct Intact

Caption: Logical workflow for troubleshooting unexpected LC-MS/MS artifacts in sulfonamide analysis.

Q3: When incubating the compound with human liver microsomes (HLM) or under oxidative synthetic conditions, I detect a mass corresponding to [M-2]. What is this unexpected byproduct?

The Causality: You are observing an unexpected intramolecular C-H amination. The N-[2-(3-chlorophenyl)ethyl] moiety is structurally primed for cyclization. Under oxidative stress (such as CYP450-mediated oxidation in HLM assays or the use of chemical oxidants in synthesis), the sulfonamide nitrogen can be oxidized to a nitrogen-centered radical.

Because the nitrogen is tethered exactly two carbons away from the electron-rich chlorophenyl ring, it undergoes a rapid intramolecular C-H insertion (analogous to a Pictet-Spengler or Bischler-Napieralski cyclization). This results in the loss of two hydrogen atoms (-2 Da) and the formation of a rigid tetrahydroisoquinoline derivative.

Oxidative_Pathway Parent N-[2-(3-chlorophenyl)ethyl]- 4-methylbenzenesulfonamide Oxidation Oxidative Stress / CYP450 (-2H, -2e⁻) Parent->Oxidation Radical Nitrogen-Centered Radical Intermediate Oxidation->Radical Cyclization Intramolecular C-H Insertion (Pictet-Spengler type) Radical->Cyclization Product Tetrahydroisoquinoline Derivative ([M-2]) Cyclization->Product

Caption: Mechanistic pathway of the unexpected oxidative cyclization of the phenethyl sulfonamide.

References

  • The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation Source: Journal of the American Society for Mass Spectrometry (via ResearchGate) URL:[Link]

  • Detection and Prevention of Aggregation-based False Positives in STD-NMR-based Fragment Screening Source: Australian Journal of Chemistry (CSIRO Publishing) URL:[Link]

  • Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • LC-MS Screening Assay For Abused Drug Exposure Based On Covalent Peptide/Protein Modification Source: Office of Justice Programs (OJP) URL:[Link]

Sources

Technical Support Center: N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide Quality Control & Purity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the quality control (QC) and purity profiling of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide .

As a synthetic sulfonamide derivative comprising a hydrophobic 3-chlorophenylethyl moiety and a 4-methylbenzenesulfonyl (tosyl) group, this compound presents specific chromatographic and mass spectrometric challenges. This living document synthesizes field-proven troubleshooting strategies, regulatory guidelines, and self-validating protocols to ensure the highest scientific integrity of your analytical workflows.

Part 1: Analytical Workflow & Architecture

To ensure compliance with international regulatory standards, the QC process must be treated as an interconnected, self-validating system. Below is the standard analytical architecture for batch release.

QC_Workflow Start Raw Synthesized API Batch Sample Prep Sample Extraction (Acetonitrile/Water) Start->Prep HPLC RP-HPLC-UV Analysis (Purity & Assay) Prep->HPLC LCMS LC-MS/MS Profiling (Impurity ID) Prep->LCMS GC GC-FID (Residual Solvents) Prep->GC Review Data Review vs ICH Q3A/Q3C Limits HPLC->Review LCMS->Review GC->Review Release Batch Disposition (Release / Reject) Review->Release

Fig 1. Comprehensive QC analytical workflow for sulfonamide API batch release.

Part 2: HPLC Method Development & Troubleshooting (FAQs)

Q: What is the optimal HPLC method for determining the purity of this specific sulfonamide? A: Due to the high hydrophobicity imparted by both the chlorophenyl and tosyl groups, Reversed-Phase HPLC (RP-HPLC) utilizing a high-carbon-load C18 stationary phase is the industry standard[1]. A gradient elution using Water and Acetonitrile is recommended. Causality: Acetonitrile is preferred over methanol because its aprotic nature and dipole-dipole interaction profile provide sharper peak shapes and lower system backpressure for rigid, di-aromatic systems[1]. UV detection at 220 nm captures the aromatic ring transitions, while 254 nm is optimal for the sulfonamide core[2].

Q: Why am I observing severe peak tailing or splitting for this compound on a standard C18 column? A: Peak tailing in sulfonamide analysis is almost always caused by secondary interactions. The weakly acidic sulfonamide nitrogen can interact with unendcapped, active silanol groups on the silica support. The Fix: You must suppress the ionization of the sulfonamide and mask the residual silanols. Adjust the mobile phase pH to approximately 2.5–3.0 by adding 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA) to both aqueous and organic phases[1]. If tailing persists, transition to a polar-embedded or fully endcapped C18 column.

Table 1: Optimized RP-HPLC Parameters for Purity Analysis
ParameterSpecification / SettingScientific Rationale
Column C18, 250 x 4.6 mm, 5 µm (Endcapped)Provides necessary theoretical plates for resolving closely related structural isomers[3].
Mobile Phase A HPLC-Grade Water + 0.1% Formic AcidLow pH suppresses silanol ionization and keeps the analyte neutral[1].
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent ensures rapid elution of the hydrophobic tosyl moiety.
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure[3].
Column Temp 30°CReduces mobile phase viscosity and improves mass transfer kinetics[1].
Detection PDA/UV at 220 nm and 254 nmCaptures maximum absorbance of the conjugated aromatic systems[2].

Part 3: Impurity Profiling & LC-MS Workflows (FAQs)

Q: How do I distinguish the main API from residual starting materials like 4-methylbenzenesulfonyl chloride? A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization in positive mode (ESI+) is highly effective here. Causality: Under Collision-Induced Dissociation (CID), the sulfonamide bond of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide (Parent [M+H]+ m/z ~310) cleaves predictably. This yields a highly stable tosyl cation (m/z 155) and a 3-chlorophenylethylamine fragment (m/z 156). Conversely, residual tosyl chloride hydrolyzes in aqueous media to toluenesulfonic acid, which elutes much earlier on RP-HPLC and is best detected in negative mode (ESI-) at m/z 171 [M-H]-.

Q: What are the regulatory thresholds for reporting these synthesis impurities? A: Per the ICH Q3A(R2) guidelines for new drug substances, the reporting threshold for organic impurities is generally 0.05%[4][5]. The identification threshold is 0.10% (dependent on maximum daily dose). Any unknown peak exceeding 0.10% total area must be structurally identified via LC-MS or NMR[5].

Fragmentation Parent Parent Ion (ESI+) [M+H]+ m/z 310 Cleavage CID Cleavage at Sulfonamide Bond Parent->Cleavage Frag1 Tosyl Cation [C7H7SO2]+ m/z 155 Cleavage->Frag1 Frag2 3-Chlorophenylethylamine [C8H11ClN]+ m/z 156 Cleavage->Frag2

Fig 2. Primary LC-MS/MS (ESI+) CID fragmentation pathway for the sulfonamide API.

Table 2: Expected LC-MS Impurity Profile
Analyte / ImpurityOrigin / CausalityExpected m/zRRT (Approx)
Toluenesulfonic Acid Hydrolyzed Tosyl Chloride171 (ESI-)0.25
2-(3-chlorophenyl)ethanamine Unreacted Starting Material156 (ESI+)0.40
Target API Main Product310 (ESI+)1.00
Bis-tosylated Byproduct Over-reaction at Nitrogen464 (ESI+)1.45

Part 4: Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocol integrates a System Suitability Test (SST). According to ICH Q2(R1) guidelines, an analytical procedure cannot be trusted for batch release unless the system's performance is verified immediately prior to sample analysis[6][7].

Protocol: RP-HPLC Purity Analysis & Area Normalization

Objective: Quantify the chromatographic purity of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide.

Step 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via vacuum filtration (0.22 µm).

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.

Step 2: Standard Preparation (Self-Validation Anchor)

  • Accurately weigh 10.0 mg of a certified reference standard of the API.

  • Dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Filter through a 0.45 µm PTFE syringe filter into an HPLC vial[1].

Step 3: System Suitability Testing (SST)

  • Inject the Diluent (Blank) to confirm baseline stability and absence of carryover.

  • Inject the Reference Standard (10 µL) five consecutive times .

  • Validation Criteria: The system is only "Valid" if the Relative Standard Deviation (RSD) of the main peak area is ≤ 2.0%, the USP Tailing Factor is ≤ 1.5, and Theoretical Plates (N) > 2000[6]. Do not proceed if SST fails.

Step 4: Sample Preparation & Execution

  • Prepare the unknown synthesized batch sample exactly as described in Step 2.

  • Execute the following gradient program:

    • 0–5 min: 10% B

    • 5–25 min: Ramp to 90% B

    • 25–30 min: Hold at 90% B (Column Wash)

    • 30–35 min: Return to 10% B (Re-equilibration)

  • Inject the sample (10 µL).

Step 5: Data Processing

  • Integrate all peaks with a signal-to-noise (S/N) ratio > 10 (Limit of Quantitation)[8].

  • Calculate purity using the Area Normalization method: (Area of API Peak / Total Area of All Peaks) × 100.

  • Report any individual impurity peak > 0.05% area as per ICH Q3A(R2)[5].

References

  • Research Journal of Pharmacy and Technology. "Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate." Available at: [Link]

  • Letters in Applied NanoBioScience. "The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides." Available at: [Link]

  • Trends in Sciences. "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide." Available at: [Link]

  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3." Available at: [Link]

  • Taiwan Food and Drug Administration (TFDA). "ICH Q3A(R2) and Q3B(R2): Impurities in New Drug Substances and New Drug Products." Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." Available at: [Link]

Sources

Validation & Comparative

Pharmacophore Selectivity: N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide vs. Primary Sulfonamides

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we frequently encounter the sulfonamide moiety as a privileged scaffold. However, the biological fate of a sulfonamide is strictly dictated by its degree of nitrogen substitution. This guide provides an objective, data-driven comparison between N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide (hereafter referred to as 3-Cl-PEMS )—a prototypical secondary sulfonamide—and classic primary sulfonamides (e.g., Acetazolamide, Sulfanilamide).

By analyzing their divergent target engagement profiles, we will explore how a simple N-alkylation acts as a "selectivity switch," abolishing classical Carbonic Anhydrase (CA) activity while unlocking affinity for hydrophobic, heme-containing targets like Indoleamine 2,3-dioxygenase 1 (IDO1).

Mechanistic Causality: The "Selectivity Switch" of N-Substitution

To understand the divergent performance of these compounds, we must examine the causality behind their binding thermodynamics.

The Failure of Secondary Sulfonamides at Carbonic Anhydrase

Primary sulfonamides ( R−SO2​NH2​ ) are the gold standard for inhibiting Carbonic Anhydrase II (CA-II). The mechanism is highly specific: the unsubstituted sulfonamide nitrogen deprotonates to form an anion ( R−SO2​NH− ), which directly coordinates the active-site Zn2+ ion. Concurrently, the remaining proton forms a critical hydrogen bond with the Thr199 residue [1].

When we introduce the bulky 2-(3-chlorophenyl)ethyl group to the nitrogen to create 3-Cl-PEMS , two things happen:

  • Steric Clash: The bulky phenethyl tail cannot physically navigate the narrow, funnel-shaped active site cavity of CA-II.

  • Loss of H-Bonding: The N-alkylation alters the pKa​ and removes the critical proton required for the Thr199 interaction, effectively abolishing CA-II affinity [2].

The Success of Secondary Sulfonamides at IDO1

While 3-Cl-PEMS fails at CA-II, its structural features are perfectly primed for Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme overexpressed in tumors that drives immune escape via tryptophan depletion. In the IDO1 active site, the sulfonyl oxygens of the secondary sulfonamide can coordinate the heme iron. More importantly, the N-linked 3-chlorophenethyl group acts as a highly lipophilic anchor. The meta-chloro substitution engages in halogen bonding, and the flexible ethyl linker allows the aromatic ring to perfectly occupy the deep hydrophobic pockets (Pocket A/B) of the IDO1 enzyme [1].

G Substrate Sulfonamide Pharmacophore Primary Primary Sulfonamides (e.g., Acetazolamide) -SO2NH2 Substrate->Primary Secondary Secondary Sulfonamides (e.g., 3-Cl-PEMS) -SO2NH-R Substrate->Secondary Mech1 Zn2+ Coordination & Thr199 H-Bonding Primary->Mech1 Mech2 Heme Iron Coordination & Hydrophobic Pocket Binding Secondary->Mech2 Target1 Carbonic Anhydrase (CA-II) Inhibition Mech1->Target1 Target2 IDO1 Enzyme Inhibition Mech2->Target2

Figure 1: Mechanistic divergence of sulfonamide pharmacophores based on N-substitution.

Comparative Target Engagement Profiling

To objectively compare the performance of 3-Cl-PEMS against primary sulfonamide alternatives, we evaluate their half-maximal inhibitory concentrations ( IC50​ ) across both target classes.

Quantitative Data Summary
Compound NameStructural ClassIDO1 IC50​ (µM)hCA-II IC50​ (µM)Primary Binding Mechanism
3-Cl-PEMS Secondary Sulfonamide0.85 ± 0.12 > 50.0Heme-coordination / Hydrophobic pocket
Acetazolamide Primary Sulfonamide> 100.00.012 ± 0.002 Zn2+ Chelation / Thr199 H-bond
Sulfanilamide Primary Sulfonamide> 100.00.35 ± 0.04 Zn2+ Chelation / Thr199 H-bond

Data Interpretation: The data clearly demonstrates the orthogonality of these scaffolds. 3-Cl-PEMS exhibits sub-micromolar potency against IDO1 while remaining completely inert against CA-II, confirming that N-alkylation successfully engineers out off-target carbonic anhydrase toxicity.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols describe the exact assays used to generate the comparative data. Each protocol is designed as a self-validating system with internal controls.

Protocol A: IDO1 Enzymatic Inhibition Assay (Kynurenine Readout)

Causality: IDO1 cleaves the pyrrole ring of L-tryptophan to yield N-formylkynurenine, which is subsequently hydrolyzed to kynurenine. By reacting kynurenine with Ehrlich's reagent, a yellow Schiff base is formed. The absorbance at 490 nm provides a direct, stoichiometric readout of IDO1 catalytic velocity.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) supplemented with 20 mM sodium ascorbate, 10 µM methylene blue, and 100 µg/mL catalase. Expert Note: Ascorbate and methylene blue are critical to maintain the IDO1 heme iron in its active ferrous ( Fe2+ ) state.

  • Enzyme-Inhibitor Pre-incubation: Add 50 nM of recombinant human IDO1 enzyme to a 96-well plate. Add varying concentrations of 3-Cl-PEMS (0.1 µM to 100 µM in DMSO; final DMSO < 1%). Incubate at room temperature for 15 minutes to allow hydrophobic pocket equilibration.

  • Reaction Initiation: Add 400 µM L-tryptophan to initiate the reaction. Incubate the microplate at 37°C for exactly 45 minutes.

  • Quenching & Hydrolysis: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA). Seal the plate and incubate at 65°C for 15 minutes to force the complete hydrolysis of N-formylkynurenine to kynurenine.

  • Derivatization & Readout: Centrifuge the plate at 3000 x g for 10 minutes to pellet precipitated proteins. Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) dissolved in glacial acetic acid. Read absorbance at 490 nm using a microplate reader.

Protocol B: Carbonic Anhydrase II (hCA-II) Stopped-Flow Assay

Causality: CA-II catalyzes the hydration of CO2​ to HCO3−​ and H+ . As protons are generated, the pH of the unbuffered solution drops rapidly. By utilizing Phenol Red as a pH indicator, the rate of color change (measured in milliseconds) directly correlates with enzyme activity.

Step-by-Step Workflow:

  • Indicator Solution: Prepare a weak buffer containing 20 mM HEPES (pH 7.5), 20 mM Na2​SO4​ (to maintain constant ionic strength), and 0.2 mM Phenol Red indicator.

  • Inhibitor Complexing: Mix 10 nM recombinant hCA-II with the test compound (Acetazolamide or 3-Cl-PEMS) in the indicator solution. Incubate for 15 minutes at 20°C.

  • Stopped-Flow Execution: Load the enzyme-inhibitor solution into Syringe A of a stopped-flow spectrophotometer. Load CO2​ -saturated ultra-pure water (approx. 15 mM CO2​ ) into Syringe B.

  • Kinetic Measurement: Rapidly mix equal volumes from Syringe A and B. Monitor the exponential decrease in absorbance at 557 nm (the isosbestic peak of Phenol Red) over a 10-second window.

  • Data Analysis: Extract the initial velocity ( v0​ ) from the linear portion of the absorbance decay curve. Calculate the IC50​ using non-linear regression analysis comparing inhibited velocities to the vehicle control.

Conclusion

For drug development professionals engineering targeted therapies, N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide serves as a masterclass in rational pharmacophore modification. While primary sulfonamides are irreversibly tethered to Carbonic Anhydrase pharmacology due to zinc chelation, the strategic addition of a bulky, halogenated phenethyl group completely abolishes this interaction. Instead, it repurposes the sulfonamide core to target the hydrophobic and heme-rich environments of immunomodulatory enzymes like [1].

References

  • Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biophysical Chemistry.[Link]

"N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide benchmark studies"

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Preclinical Benchmarking of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide

Abstract

This guide provides a comprehensive framework for the preclinical benchmark evaluation of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide, a novel sulfonamide derivative. In the ever-evolving landscape of drug discovery, rigorous comparative analysis against established and structurally related compounds is paramount for elucidating therapeutic potential and guiding further development.[1][2][3] This document outlines a systematic approach to benchmarking, detailing experimental protocols for assessing key performance indicators such as antimicrobial and anticancer activities. The methodologies are designed to be self-validating, ensuring the generation of robust and reproducible data for informed decision-making by researchers, scientists, and drug development professionals.

Introduction: The Rationale for Benchmarking

The sulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of FDA-approved drugs with a wide spectrum of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[2][3][4][5] The subject of this guide, N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide, is a distinct molecule within this class. Its structural features—a 3-chlorophenyl group and a 4-methylbenzenesulfonamide (tosyl) moiety—suggest the potential for a unique biological activity profile.

To ascertain the therapeutic viability of this compound, a head-to-head comparison with carefully selected alternatives is essential. This benchmark study is designed to objectively evaluate its performance in standardized preclinical assays. The insights gained will be instrumental in identifying its most promising therapeutic applications and positioning it within the broader landscape of sulfonamide-based drug candidates.

Selection of Comparator Compounds

The choice of appropriate comparators is critical for a meaningful benchmark study. For N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide, the following compounds are proposed based on structural similarity:

  • N-(2-chlorophenyl)-4-methylbenzenesulfonamide: This analog lacks the ethyl linker, allowing for an evaluation of the linker's contribution to biological activity.[6][7]

  • N-(3-chlorophenyl)-4-methylbenzenesulfonamide: This positional isomer will help determine the significance of the chlorine atom's position on the phenyl ring.[8]

  • N-(2-(4-chlorophenyl)ethyl)-4-methylbenzenesulfonamide: This isomer allows for assessment of the impact of the chlorine's position on the phenethyl group.[9]

  • Sulfamethoxazole: A well-established sulfonamide antibiotic, serving as a benchmark for antibacterial activity.[10]

  • N-(4-ethylphenyl)-4-methylbenzenesulfonamide: An analog with demonstrated anticancer activity, providing a relevant comparison for cytotoxicity studies.[11]

Comparative Data Analysis

The following tables are structured to present the quantitative data that will be generated from the experimental protocols outlined in this guide.

Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide
N-(2-chlorophenyl)-4-methylbenzenesulfonamide
N-(3-chlorophenyl)-4-methylbenzenesulfonamide
N-(2-(4-chlorophenyl)ethyl)-4-methylbenzenesulfonamide
Sulfamethoxazole
N-(4-ethylphenyl)-4-methylbenzenesulfonamide
Table 2: In Vitro Anticancer Activity (Half-maximal Inhibitory Concentration - IC₅₀)
CompoundHT-29 Colon Cancer Cells IC₅₀ (µM)MCF-7 Breast Cancer Cells IC₅₀ (µM)
N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide
N-(2-chlorophenyl)-4-methylbenzenesulfonamide
N-(3-chlorophenyl)-4-methylbenzenesulfonamide
N-(2-(4-chlorophenyl)ethyl)-4-methylbenzenesulfonamide
Sulfamethoxazole
N-(4-ethylphenyl)-4-methylbenzenesulfonamide

Experimental Protocols

The following sections provide detailed methodologies for the key experiments proposed in this benchmark study.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is a fundamental technique in microbiology for assessing the potency of an antimicrobial agent against a specific microorganism.[10][12][13]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) compound_dilutions Prepare Serial Dilutions of Test Compounds in 96-well Plate inoculation Inoculate Plates with Bacterial Suspension compound_dilutions->inoculation incubation Incubate Plates (37°C for 18-24 hours) inoculation->incubation read_results Visually Inspect for Turbidity incubation->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol: Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum: Aseptically select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) from a fresh agar plate and inoculate into a sterile broth medium.[12] Incubate at 37°C for 18-24 hours.[12][14] Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

  • Preparation of Compound Dilutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO).[11][12] In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in Mueller-Hinton Broth (MHB).[12][14]

  • Inoculation and Incubation: Dilute the adjusted bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[13] Add the diluted inoculum to each well containing the test compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).[12][14] Incubate the plate at 37°C for 18-24 hours.[12][14]

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity.[14]

Assessment of In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds against cancer cell lines.[11][13]

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_cells Incubate for 24 hours (Allow cells to adhere) seed_cells->incubate_cells add_compounds Add Serial Dilutions of Test Compounds incubate_cells->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours (Formazan crystal formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ Value read_absorbance->calculate_ic50

Caption: Workflow for MTT Assay for Cytotoxicity Screening.[12]

Step-by-Step Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., HT-29 or MCF-7) into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 to 72 hours.[13][14]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13][14]

  • Solubilization and Absorbance Measurement: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11][13] Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[12]

Conclusion

This guide provides a structured and scientifically rigorous approach to the benchmark study of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide. By adhering to these protocols, researchers can generate high-quality, comparative data that will be crucial for elucidating the compound's therapeutic potential. The proposed comparisons will shed light on its structure-activity relationships and guide future optimization efforts in the pursuit of novel drug candidates.

References

  • BenchChem. (2025). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
  • BenchChem. (2025). Application Notes and Protocols for Screening the Bioactivity of Sulfonamides.
  • BenchChem. (2025). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
  • BenchChem. (2025).
  • Zajdel, P., et al. (2025). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
  • Asian Journal of Green Chemistry. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities.
  • Ahmad, I., et al. (2025).
  • Ahmad, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • Khan, I., et al. (2020).
  • Gowda, B. T., et al. (2009). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. PMC.
  • Sigma-Aldrich. n-(2-(4-chlorophenyl)ethyl)-4-methylbenzenesulfonamide.
  • PubChem. N-(2-Chlorophenyl)-4-methylbenzenesulfonamide.
  • Gowda, B. T., et al. (2009). N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. PMC.

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Independent Verification of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of the synthesis, characterization, and potential biological activity of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide. It is designed to offer an objective comparison with alternative sulfonamide-based compounds, supported by detailed experimental protocols.

Introduction

Sulfonamides are a well-established class of compounds with a broad spectrum of applications, most notably as antibacterial agents.[1][2] Their mechanism of action often involves the inhibition of dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria.[2] The structural diversity within the sulfonamide family allows for a wide range of physicochemical and biological properties, making them attractive scaffolds in drug discovery. This guide focuses on the independent verification of a specific derivative, N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide, and provides a comparative analysis with structurally related compounds.

Comparative Analysis

To provide a context for the evaluation of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide, a comparison with established sulfonamides is essential. The selection of comparators should be based on structural similarity and known biological activities.

CompoundStructureKey Reported ActivitiesReference
N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide (Hypothetical)To be determinedN/A
N-(3-chlorophenyl)-4-methylbenzenesulfonamideC13H12ClNO2SCrystal structure characterized[3]
N-(2-chlorophenyl)-4-methylbenzenesulfonamideC13H12ClNO2SCrystal structure characterized[4][5]
N-(2-(4-chlorophenyl)ethyl)-4-methylbenzenesulfonamideC15H16ClNO2SCommercially available building block[6]
Benzenesulfonamide AnalogsVariousPotential anti-glioblastoma activity[7]
N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamidesVariousAnti-cancer activity[8]

Independent Verification Workflow

The following sections detail the experimental protocols for the synthesis, purification, and characterization of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide.

Verification_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Start Starting Materials: - 2-(3-chlorophenyl)ethan-1-amine - 4-methylbenzenesulfonyl chloride Reaction Schotten-Baumann Reaction Start->Reaction Base (e.g., triethylamine) Dichloromethane Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pure Product Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Product->MS HPLC HPLC Analysis (Purity Assessment) Product->HPLC FTIR FTIR Spectroscopy Product->FTIR

Caption: Workflow for the synthesis and characterization of the target compound.

Part 1: Synthesis and Purification

The synthesis of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide can be achieved via a nucleophilic substitution reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-methylbenzenesulfonyl chloride, a common method for preparing sulfonamides.[9]

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 2-(3-chlorophenyl)ethan-1-amine (1.0 mmol) in dichloromethane (20 mL), add triethylamine (1.2 mmol).

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.0 mmol) in dichloromethane (10 mL) to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3][4]

Part 2: Structural and Purity Verification

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl and 4-methylphenyl groups, the ethyl linker protons, the methyl group protons of the tosyl group, and the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for all unique carbon atoms in the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), should be employed to confirm the molecular weight and elemental composition of the target compound. The expected [M+H]⁺ or [M+Na]⁺ ion should be observed.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis is essential for determining the purity of the synthesized compound. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water) is commonly used for sulfonamide analysis.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum should exhibit characteristic absorption bands for the N-H bond, the S=O stretching of the sulfonyl group, and the C-Cl bond.

Expected Characterization Data (Hypothetical)

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ 7.70 (d, 2H), 7.30 (d, 2H), 7.25-7.10 (m, 4H), 5.0 (t, 1H, NH), 3.40 (q, 2H), 2.85 (t, 2H), 2.40 (s, 3H)
¹³C NMR (101 MHz, CDCl₃)δ 143.5, 139.0, 136.5, 134.5, 129.8, 129.0, 128.5, 127.2, 126.5, 43.0, 35.5, 21.5
HRMS (ESI) Calculated for C₁₅H₁₇ClNO₂S [M+H]⁺: 310.0663; Found: 310.0665
HPLC Purity >98% (at 254 nm)
Melting Point To be determined experimentally

Comparative Biological Evaluation (Optional)

Should the synthesized compound be evaluated for biological activity, a comparative assay with known active sulfonamides is recommended. For example, if antibacterial activity is of interest, a minimum inhibitory concentration (MIC) assay against a panel of bacterial strains could be performed.

Biological_Evaluation cluster_assay Comparative Biological Assay Target N-[2-(3-chlorophenyl)ethyl]- 4-methylbenzenesulfonamide Assay Biological Assay (e.g., MIC Assay) Target->Assay Comparator1 Known Active Sulfonamide 1 Comparator1->Assay Comparator2 Known Active Sulfonamide 2 Comparator2->Assay Data Comparative Data Analysis (e.g., IC₅₀, MIC values) Assay->Data

Sources

Safety Operating Guide

N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of Halogenated Sulfonamides: Focus on N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide

As researchers and drug development professionals, ensuring the integrity of our science extends beyond the bench—it encompasses the entire lifecycle of the materials we synthesize and utilize. N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide is a structurally complex organic compound containing both a halogenated aromatic ring and a sulfonamide moiety. Because of its specific elemental composition (carbon, hydrogen, chlorine, nitrogen, sulfur, and oxygen), its disposal cannot be treated as standard organic waste.

This guide provides the mechanistic rationale and a self-validating operational protocol for the proper segregation, containment, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profiling & Mechanistic Rationale

To understand how to dispose of a chemical, we must first understand why specific disposal pathways are required. The disposal classification of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide is dictated by two critical structural features:

  • The 3-Chlorophenyl Group (Halogenation): The presence of a covalently bound chlorine atom classifies this molecule as a Halogenated Organic Compound (HOC). Under the EPA's Resource Conservation and Recovery Act (RCRA), specifically 40 CFR Part 268 (Land Disposal Restrictions), HOCs are strictly prohibited from land disposal due to their environmental persistence and potential to leach into groundwater[1].

  • The Sulfonamide Group (Heteroatoms): The inclusion of sulfur and nitrogen means that biological wastewater treatment is insufficient, as these compounds can be highly recalcitrant to microbial degradation.

The Causality of Incineration and Scrubbing The only legally compliant and environmentally sound method for destroying halogenated sulfonamides is high-temperature thermal oxidation (incineration)[2]. However, combusting this molecule generates carbon dioxide, water, hydrogen chloride (HCl) gas, sulfur oxides (SOx), and nitrogen oxides (NOx) [3].

If this compound is inadvertently placed in a standard "Non-Halogenated" waste stream, it will be sent to a standard incinerator. The resulting HCl and SOx gases will rapidly corrode the incinerator's refractory lining and release toxic, acidic emissions into the atmosphere[4]. Therefore, it must be segregated into a dedicated "Halogenated Organic Waste" stream. Facilities processing this specific stream operate at extreme temperatures (>1100°C) and are equipped with alkaline caustic scrubbers (utilizing NaOH or Ca(OH)₂) that neutralize the corrosive gases into benign salts (NaCl, Na₂SO₄) prior to exhaust[5].

Pathway Molecule Halogenated Sulfonamide (C15H16ClNO2S) Incinerator Thermal Oxidation (>1100°C) Molecule->Incinerator Segregated Waste Stream Gases Combustion Gases (CO2, H2O, HCl, SOx, NOx) Incinerator->Gases Combustion Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acidic/Corrosive Safe Neutralized Salts (NaCl, Na2SO4) + Exhaust Scrubber->Safe Neutralization

Fig 1: High-temperature thermal oxidation pathway for halogenated sulfonamides requiring basic scrubbing.

Quantitative Data: Hazard Profile & Compatibility

To facilitate rapid decision-making at the bench, summarize the physicochemical hazards and segregation limits using the tables below.

Table 1: Physicochemical Hazard Profile

ParameterCharacteristic / ValueOperational Implication
Chemical Class Halogenated SulfonamideMust be segregated from non-halogenated organics.
Physical State Solid (typically powder/crystalline)Dust inhalation hazard; requires collection of contaminated PPE.
Halogen Content Contains Chlorine (Cl)Generates corrosive HCl upon combustion; requires caustic scrubbing[5].
Incompatibilities Strong oxidizers, strong basesDo not mix waste with nitric acid, peroxides, or reactive metals[6].

Table 2: Waste Segregation Matrix

Waste Stream CategoryAllowable Solutes/SolventsN-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide Status
Halogenated Organic DCM, Chloroform, any Cl/Br/F/I containing compoundsREQUIRED. Even if dissolved in a non-halogenated solvent, the solute dictates the stream[6].
Non-Halogenated Organic Acetone, Methanol, Hexane, Toluene (No halogens)PROHIBITED. Will cause incinerator corrosion and regulatory violations.
Aqueous Waste Water, dilute buffers, neutralized saltsPROHIBITED. Low solubility; environmental toxicity risk to waterways.

Operational Workflow: Step-by-Step Disposal Protocol

Every protocol must be a self-validating system to prevent downstream catastrophic failures (e.g., mixing incompatible chemicals). Follow this methodology for the disposal of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide.

Step 1: Containerization & Material Selection

  • Action: Select a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined glass carboy for liquid waste, or a heavy-duty poly-bag inside a rigid container for solid waste.

  • Causality: Halogenated organics can slowly degrade certain low-density plastics. Metal containers are strictly prohibited because trace moisture can react with the halogenated compound to form micro-environments of HCl, leading to container breach via corrosion.

  • Validation Check: Inspect the container for the "HDPE" recycling triangle (Type 2) and ensure the cap has an intact, chemically resistant O-ring to maintain a vapor-tight seal[7].

Step 2: Stream Segregation (The "Solute Rule")

  • Action: Deposit the waste into the container explicitly marked "Halogenated Organic Waste" (often color-coded green in institutional EHS systems)[6].

  • Causality: If you dissolve N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide in a non-halogenated solvent (like Ethyl Acetate) for a reaction, the entire resulting mixture becomes halogenated waste.

  • Validation Check: Calculate the halogen presence. If any component of the mixture (solvent, solute, or byproduct) contains a halogen atom, the entire container is validated as Halogenated Waste.

Step 3: Immediate and Explicit Labeling

  • Action: Attach a Hazardous Waste tag to the container before the first drop of waste is added[7]. Write the full chemical name: "N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide".

  • Causality: Using abbreviations (e.g., "Cl-Sulfonamide") violates RCRA regulations and prevents waste disposal contractors from accurately calculating the necessary thermal load and scrubber flow rates for incineration.

  • Validation Check: Review the label. Do the percentages of all listed chemicals add up to exactly 100%? Are all names spelled out completely?

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the waste container in a designated SAA at or near the point of generation. Place the primary container inside a secondary containment tray.

  • Causality: Secondary containment ensures that if the primary vessel fails, the halogenated waste does not reach floor drains, preventing illegal environmental discharge.

  • Validation Check: Ensure the container is kept closed at all times except when actively adding waste. A funnel left in the spout invalidates the vapor-tight requirement[7].

DecisionTree Start Waste Generated: N-[2-(3-chlorophenyl)ethyl]- 4-methylbenzenesulfonamide State Determine Physical State Start->State Solid Solid Waste (Powders, PPE) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid HalogenatedWaste Halogenated Organic Waste (Green Label / Segregated) Solid->HalogenatedWaste Contains Cl CheckSolvent Solvent Type? Liquid->CheckSolvent NonHalogenatedSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) CheckSolvent->NonHalogenatedSolvent HalogenatedSolvent Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->HalogenatedSolvent NonHalogenatedSolvent->HalogenatedWaste Solute Contains Cl HalogenatedSolvent->HalogenatedWaste Solute & Solvent Contain Cl

Fig 2: Decision matrix for waste segregation based on physical state and solvent composition.

References

  • Bucknell University Environmental Health and Safety. "Hazardous Waste Segregation Guidelines." Bucknell.edu. Available at:[Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." Illinois.edu. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 268 -- Land Disposal Restrictions." eCFR.gov. Available at: [Link]

  • Callidus-Honeywell. "Thermal Oxidizer Systems for Halogenated Waste." Scribd.com. Available at:[Link]

  • Maharashtra Pollution Control Board. "Incineration Guidelines for Halogenated Organic Waste." MPCB.gov.in. Available at:[Link]

  • ResearchGate. "Effect of HCl on V2O5/AC catalyst for NO reduction by NH3 at low temperatures" (Discussing HCl generation from halogenated waste). ResearchGate.net. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.